5-cyclopropylbenzo[d][1,3]dioxole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29574-42-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-2-7(1)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,1-2,6H2 |
InChI Key |
HQKFWAYVOSZCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-cyclopropylbenzo[d]dioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-cyclopropylbenzo[d]dioxole, a valuable building block in medicinal chemistry and drug development. The document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.
Introduction
The 5-cyclopropylbenzo[d]dioxole moiety is a key structural feature in a variety of biologically active compounds. The cyclopropyl group, with its unique conformational and electronic properties, often imparts favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. Its introduction to the benzodioxole scaffold, a common fragment in natural products and pharmaceuticals, has led to the development of novel therapeutic agents. This guide focuses on the most prevalent and efficient method for the synthesis of the 5-cyclopropylbenzo[d]dioxole core: the cyclopropanation of safrole (5-allyl-1,3-benzodioxole).
Core Synthetic Strategy: Cyclopropanation of Safrole
The most direct and widely employed method for the synthesis of 5-cyclopropylbenzo[d]dioxole is the cyclopropanation of the readily available starting material, safrole. Safrole, a natural product, possesses a terminal alkene group at the 5-position of the benzodioxole ring, which is amenable to various cyclopropanation reactions. The Simmons-Smith reaction and its modifications are the cornerstone of this synthetic approach.[1][2]
The Simmons-Smith Reaction
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane.[2] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Modifications of the Simmons-Smith Reaction
Several modifications of the original Simmons-Smith protocol have been developed to improve reactivity, yield, and substrate scope. The most notable is the Furukawa modification, which utilizes diethylzinc in place of the zinc-copper couple.[1][3] This reagent is often more reactive and soluble, leading to cleaner and faster reactions. Another modern approach involves the use of continuous-flow reactors, which can offer improved safety, scalability, and control over reaction parameters.[4]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 5-cyclopropylbenzo[d]dioxole via the cyclopropanation of safrole. Both a traditional batch method and a modern continuous-flow method are described.
General Batch Simmons-Smith Cyclopropanation (Representative Protocol)
This protocol is a representative procedure for the Simmons-Smith cyclopropanation of safrole using a zinc-copper couple and diiodomethane. The specific quantities and conditions may require optimization.
Materials:
-
Safrole (5-allyl-1,3-benzodioxole)
-
Zinc dust (Zn)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flask equipped with a magnetic stirrer and a reflux condenser, add zinc dust and a solution of copper(I) chloride or copper(II) acetate in water. Stir the mixture for a period to allow for the deposition of copper on the zinc surface. Decant the aqueous solution and wash the resulting zinc-copper couple with anhydrous diethyl ether or DCM.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the freshly prepared zinc-copper couple and anhydrous diethyl ether or DCM.
-
Addition of Reagents: To the stirred suspension of the zinc-copper couple, add a solution of diiodomethane in the same anhydrous solvent dropwise. A gentle reflux may be observed. After the initial reaction subsides, add a solution of safrole in the anhydrous solvent.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or gentle reflux for several hours until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the zinc salts. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 5-cyclopropylbenzo[d]dioxole.
Continuous-Flow Simmons-Smith Cyclopropanation[4]
This protocol describes a rapid and safe continuous-flow synthesis of 5-cyclopropylbenzo[d]dioxole using a packed-bed reactor containing a zinc-copper couple.[4]
Equipment:
-
Two syringe pumps
-
T-mixer
-
Packed-bed column reactor filled with a zinc-copper couple
-
Back-pressure regulator
-
Collection vessel
Reagents and Solutions:
-
Pump A: A solution of safrole (1.0 M) and diiodomethane (2.0 M) in dry 1,2-dichloroethane (DCE).
-
Pump B: Saturated aqueous ammonium chloride (NH₄Cl) solution.
Procedure:
-
System Setup: Assemble the continuous-flow system as described above, ensuring all connections are secure. The column reactor is maintained at a constant temperature (e.g., 40 °C).
-
Reaction Initiation: Set the flow rates of the two pumps. For example, Pump A (reagents) at 0.5 mL/min and Pump B (quench solution) at 0.5 mL/min. This will result in a specific residence time within the reactor (e.g., 15 minutes).
-
Reaction and Quenching: The solution from Pump A enters the heated column reactor where the Simmons-Smith reaction occurs. The exiting reaction mixture is then immediately mixed with the aqueous ammonium chloride solution from Pump B in a T-mixer to quench the reaction.
-
Collection and Work-up: The biphasic mixture is collected in a suitable vessel. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 5-cyclopropylbenzo[d]dioxole.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 5-cyclopropylbenzo[d]dioxole derivatives.
Table 1: Reagents and Stoichiometry for Cyclopropanation of Safrole
| Reagent | Batch Method (Representative) | Continuous-Flow Method[4] |
| Safrole | 1.0 equiv | 1.0 equiv (in a 1 M solution) |
| Zinc-Copper Couple | ~2.0 - 3.0 equiv (of Zn) | Packed-bed reactor |
| Diiodomethane | ~1.5 - 2.0 equiv | 2.0 equiv (in a 2 M solution) |
| Solvent | Anhydrous Diethyl Ether or DCM | Dry 1,2-Dichloroethane |
Table 2: Reaction Conditions and Yields for the Synthesis of 5-cyclopropylbenzo[d]dioxole
| Parameter | Batch Method (Representative) | Continuous-Flow Method[4] |
| Temperature | Room Temperature to Reflux | 40 °C |
| Reaction Time | Several hours | 15 minutes (residence time) |
| Yield | Variable (typically moderate to good) | 86% (isolated yield) |
| Purification | Vacuum Distillation or Column Chromatography | Column Chromatography |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformation and the experimental workflow for the continuous-flow synthesis.
Caption: Overall synthetic transformation from safrole.
Caption: Workflow for continuous-flow synthesis.
Conclusion
The synthesis of 5-cyclopropylbenzo[d]dioxole is most effectively achieved through the cyclopropanation of safrole. The Simmons-Smith reaction and its modifications provide reliable methods for this transformation. While traditional batch methods are well-established, modern continuous-flow techniques offer significant advantages in terms of safety, reaction time, and scalability, as demonstrated by the high-yield protocol presented. This guide provides researchers and drug development professionals with the necessary information to synthesize this important molecular scaffold for their research and development endeavors.
References
Physicochemical Properties of 5-cyclopropylbenzo[d]dioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-cyclopropylbenzo[d]dioxole is a heterocyclic organic compound featuring a benzodioxole core with a cyclopropyl substituent. The benzodioxole moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules, including those with antibacterial and anticonvulsant properties. The introduction of a cyclopropyl group can significantly influence the compound's metabolic stability, potency, and overall physicochemical profile. A thorough understanding of these properties is paramount for its potential application in drug discovery and development.
This guide serves as a foundational resource for researchers, providing analogous data and the necessary experimental frameworks to fully characterize 5-cyclopropylbenzo[d]dioxole.
Physicochemical Data Summary
As of the date of this publication, specific experimental data for 5-cyclopropylbenzo[d]dioxole is not available. The following table summarizes the known physicochemical properties of the structurally similar compound, 5-propyl-1,3-benzodioxole . This information can be used as an initial estimate for the properties of the target compound.
| Property | Value (for 5-propyl-1,3-benzodioxole) |
| Molecular Formula | C₁₀H₁₂O₂[1][2][3] |
| Molecular Weight | 164.20 g/mol [1][2][4] |
| Appearance | Colorless to pale yellow oily liquid[1][2] |
| Odor | Aromatic, sweet, woody[1][2] |
| Density | 1.086 - 1.095 g/cm³[1][2] |
| Melting Point | -40.00 °C[1] |
| Boiling Point | 275.00 °C[1] |
| Solubility | More soluble in organic solvents like ethanol and chloroform; lower solubility in water.[1] |
| pKa | Data not available |
| logP | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of key physicochemical properties applicable to novel organic compounds such as 5-cyclopropylbenzo[d]dioxole.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus alongside a thermometer. The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[2][4][5][6][7] For a pure compound, this range is typically narrow (0.5-1.5 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.
-
Apparatus: A Thiele tube or a similar heating bath is used, along with a thermometer and a sealed-end capillary tube.
-
Procedure: The sealed-end capillary tube is placed, open end down, into the liquid in the test tube. The test tube is then attached to a thermometer and heated in the oil bath. As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][8][9][10][11]
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Qualitative and Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, acetone, diethyl ether, and hexane.
-
Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL). The mixture is agitated vigorously for a set period. Visual inspection determines if the compound has dissolved.
-
Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.[12] The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[12] This concentration represents the solubility of the compound in that solvent at that temperature.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Apparatus: A pH meter with a calibrated electrode and a burette for the titrant are required.
-
Procedure: The solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.[13][14]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Analysis: The layers are allowed to separate, and the concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15][16]
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like 5-cyclopropylbenzo[d]dioxole.
Caption: Workflow for the characterization of a novel chemical entity.
Conclusion
While specific experimental data for 5-cyclopropylbenzo[d]dioxole remains to be published, this guide provides a solid foundation for researchers by presenting data on a closely related analog and detailing the essential experimental protocols for its full physicochemical characterization. The provided methodologies are standard in the field and will enable the generation of reliable data to support further research and development of this and other novel compounds. The logical workflow presented offers a clear roadmap for the systematic evaluation of new chemical entities.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. 1,3-Benzodioxole, 5-propyl- [webbook.nist.gov]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
In-depth Technical Guide: 5-cyclopropylbenzo[d]dioxole
Disclaimer: Extensive searches for the specific compound "5-cyclopropylbenzo[d]dioxole," including its CAS number and detailed technical data, did not yield a conclusive result for this exact chemical entity. The information presented herein is based on available data for closely related analogs, primarily 5-propyl-1,3-benzodioxole, and other cyclopropyl-substituted benzodioxole derivatives. It is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, with the caveat that the specific properties of 5-cyclopropylbenzo[d]dioxole may differ.
Introduction to Benzodioxoles
Benzodioxoles are aromatic organic heterocyclic compounds characterized by a benzene ring fused to a methylenedioxy functional group. This structural motif is present in a wide array of natural products and synthetic compounds with significant biological activities. Derivatives of 1,3-benzodioxole are of particular interest in medicinal chemistry and drug development due to their potential as anti-inflammatory, antioxidant, and neuroprotective agents. Furthermore, they serve as crucial intermediates in the synthesis of more complex molecules.
Chemical Identification and Structure
While a specific CAS number for 5-cyclopropylbenzo[d]dioxole could not be located, the proposed structure is presented below. For comparative purposes, the structure and CAS number for the related compound, 5-propyl-1,3-benzodioxole, are also provided.
Table 1: Chemical Identification of 5-cyclopropylbenzo[d]dioxole and a Related Analog
| Compound Name | Proposed Structure | CAS Number | Molecular Formula | Molecular Weight |
| 5-cyclopropylbenzo[d]dioxole | Not Found | C₁₀H₁₀O₂ | 162.19 g/mol | |
| 5-propyl-1,3-benzodioxole | 94-58-6[][2][3] | C₁₀H₁₂O₂ | 164.20 g/mol [2] |
Note: The structure for 5-cyclopropylbenzo[d]dioxole is a theoretical representation.
Physicochemical Properties
Quantitative data for 5-cyclopropylbenzo[d]dioxole is not available. The following table summarizes the known physicochemical properties of 5-propyl-1,3-benzodioxole to serve as an estimate.
Table 2: Physicochemical Properties of 5-propyl-1,3-benzodioxole
| Property | Value | Reference |
| Appearance | Oily liquid | [] |
| Boiling Point | 387.50 ± 0.50 K at 2.40 kPa | [4] |
| Density | 1.095 g/cm³ | [] |
| InChI Key | MYEIDJPOUKASEC-UHFFFAOYSA-N | [2] |
| SMILES | CCCC1=CC2=C(C=C1)OCO2 | [] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 5-cyclopropylbenzo[d]dioxole are not documented in the searched literature. However, general synthetic strategies for related benzodioxole derivatives can provide insight into potential synthetic routes.
General Synthesis of 1,3-Benzodioxoles
The synthesis of the 1,3-benzodioxole core typically involves the condensation of a catechol with a dihalomethane in the presence of a base.[5]
Synthesis of Substituted Benzodioxoles
For the introduction of an alkyl or cycloalkyl group at the 5-position, a common starting material is a substituted catechol or a pre-formed benzodioxole that can be functionalized. For instance, the synthesis of N-(benzo[d][][6]dioxol-5-yl)-2-(one-benzylthio) acetamides has been described, which involves the reaction of a substituted benzyl bromide with thioglycolic acid, followed by reaction with the benzodioxole amine.[7]
A logical, though unconfirmed, workflow for the synthesis of 5-cyclopropylbenzo[d]dioxole could involve a cross-coupling reaction.
Caption: Hypothetical Suzuki coupling for 5-cyclopropylbenzo[d]dioxole synthesis.
Potential Biological Activity and Signaling Pathways
While no specific biological data or signaling pathways have been elucidated for 5-cyclopropylbenzo[d]dioxole, research on related compounds offers valuable insights.
Benzodioxole derivatives have been investigated for their potential as auxin receptor agonists, which could promote root growth in plants.[7] In this context, the compound would interact with the TIR1 auxin receptor, initiating a signaling cascade that leads to the expression of auxin-responsive genes.
Caption: Proposed auxin signaling pathway for benzodioxole derivatives.
Additionally, certain substituted benzodioxoles have been developed as potent and selective kinase inhibitors, such as the dual-specific c-Src/Abl kinase inhibitor AZD0530, which contains a benzodioxole moiety.[8] This highlights the potential for this chemical scaffold in oncology drug development.
Conclusion
The specific compound 5-cyclopropylbenzo[d]dioxole is not well-documented in publicly available scientific literature, preventing the compilation of a detailed technical guide with extensive experimental data. However, by examining related benzodioxole structures, it is possible to infer potential synthetic routes, physicochemical properties, and areas of biological relevance. Researchers interested in this specific molecule should consider de novo synthesis and characterization to establish its properties and potential applications. The information provided on analogous compounds serves as a valuable starting point for such investigations.
References
- 2. 1,3-Benzodioxole, 5-propyl- [webbook.nist.gov]
- 3. 5-propyl-1,3-benzodioxole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemeo.com [chemeo.com]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Benzodioxole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds. Its unique structural and electronic properties confer a wide range of biological activities, making it a privileged structure in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the core biological activities of benzodioxole compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Key Biological Activities of Benzodioxole Derivatives
Benzodioxole-containing molecules exhibit a diverse pharmacological profile, with significant activities reported across several therapeutic areas. These include anticancer, antimicrobial, insecticidal, and enzyme-inhibiting properties.
Several studies have highlighted the cytotoxic effects of 1,3-benzodioxole compounds against various cancer cell lines.[1] The mechanisms often involve the induction of programmed cell death (apoptosis) and the inhibition of key cellular pathways essential for tumor growth.[1]
One notable strategy involves conjugating the 1,3-benzodioxole moiety with arsenical precursors.[2] This approach is inspired by the metabolism of stiripentol, an antiepileptic drug containing a benzodioxole ring that is known to inhibit cytochrome P450 enzymes.[2] These fabricated organic arsenicals have shown enhanced anti-proliferative properties by inhibiting the thioredoxin system, which leads to induced oxidative stress and subsequent apoptosis in cancer cells.[2][3][4] For example, a derivative of piperine, compound HJ1, demonstrated a 4-fold and 10-fold increase in inhibitory effects on HeLa and MDA-MB-231 cell lines, respectively, compared to the parent compound.[5] Mechanistic studies revealed that HJ1 significantly inhibited the clonogenicity, migration, and adhesion of HeLa cells and suppressed tumor angiogenesis in vivo.[5]
Figure 1: Anticancer mechanism of benzodioxole-arsenical conjugates.
Benzodioxole derivatives have also been evaluated for their antimicrobial properties.[6] For instance, safrole, a primary component of sassafras oil, has demonstrated potential antimicrobial and anticancer activities.[7][8] Studies on safrole oil have shown inhibitory activity against various microbes, including Enterococcus faecium, Pseudomonas aeruginosa, and Proteus vulgaris.[8] The essential oil of Piper divaricatum, which is rich in safrole, was found to be active against gram-negative bacteria.[9] Furthermore, novel Schiff base derivatives of 1,3-benzodioxole have shown the ability to inhibit multiple pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Perhaps the most commercially significant application of a benzodioxole compound is that of Piperonyl Butoxide (PBO) as an insecticide synergist.[11] While PBO has little to no intrinsic pesticidal activity, it dramatically enhances the potency of insecticides like pyrethrins and pyrethroids.[11][12] Its mechanism of action is the inhibition of the insect's primary defense system: the cytochrome P450 (CYP450) monooxygenases.[13][14][15] By binding to and inhibiting these enzymes, PBO prevents the metabolic breakdown of the insecticide, leading to higher, more lethal concentrations within the insect.[11][13]
This enzyme-inhibiting capability is a hallmark of the benzodioxole scaffold. The methylenedioxy bridge can be metabolized by CYP450 enzymes to form a carbene intermediate, which then forms a stable, inhibitory complex with the heme iron of the enzyme.[16] This property extends to human enzymes, which is why CYP450 inhibition is a critical factor to assess in the drug development of benzodioxole-containing compounds.[17][18] Beyond CYP450, derivatives have also been designed as inhibitors for other enzymes, including cyclooxygenase (COX), α-amylase, and α-glucosidase.[19][20]
Figure 2: Mechanism of insecticidal synergism by Piperonyl Butoxide (PBO).
The benzodioxole scaffold is present in several psychoactive substances, most notably 3,4-methylenedioxymethamphetamine (MDMA, or "ecstasy"). MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain.[21] However, high or repeated doses of MDMA are associated with neurotoxicity, specifically causing long-lasting damage to serotonin (5-HT) axon terminals in various brain regions.[22][23] This can lead to cognitive impairments, particularly in memory and higher executive processing.[24] The neurotoxic effects are correlated with elevations in brain temperature during use.[21]
Figure 3: Simplified pathway of MDMA-induced serotonergic neurotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on benzodioxole compounds, providing a comparative view of their potency.
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound/Extract | Activity Type | Cell Line(s) | IC50 Value | Reference |
| Safrole Oil | Cytotoxicity | Hep3B | - | [8] |
| Benzodioxole-Arsenical Conjugates (PZ5, PFZ2, etc.) | Anti-proliferation | A549, Hela, HepG2, MCF-7 | 0.50 - 5.2 µmol·L⁻¹ | [3] |
| Compound 2a (Carboxamide derivative) | Cytotoxicity | Hep3B | Potent Activity | [25] |
| Compound HJ1 (Piperine derivative) | Inhibition | HeLa, MDA-MB-231 | 4-10x more potent than piperine | [5] |
| Compound 3e (Aryl acetic acid derivative) | Cytotoxicity | HeLa | CC50 = 219 µM | [20] |
Table 2: Antimicrobial and Antidiabetic Activity of Benzodioxole Derivatives
| Compound/Extract | Activity Type | Organism/Enzyme | MIC or IC50 Value | Reference |
| Safrole Oil | Antibacterial | E. faecium, P. aeruginosa | Good Inhibition | [8] |
| Piper divaricatum Leaf Oil (98% Safrole) | Antibacterial | Gram-negative bacteria | Broadly Inhibitory | [9] |
| Safrole | Antibacterial | S. typhimurium, P. aeruginosa | Active | [9] |
| Safrole Oil | α-Amylase Inhibition | Porcine pancreatic α-amylase | IC50 = 11.36 ± 0.67 µg/ml | [7][8] |
| Compound IIc (Carboxamide derivative) | α-Amylase Inhibition | Porcine pancreatic α-amylase | - | [26] |
| Compound 6i (Spirooxindole derivative) | α-Glucosidase Inhibition | α-Glucosidase | Potent Inhibition | [19] |
| Compound 6i (Spirooxindole derivative) | α-Amylase Inhibition | α-Amylase | Potent Inhibition | [19] |
Table 3: Enzyme Inhibition by Benzodioxole Derivatives
| Compound | Target Enzyme | Inhibition Type | IC50 / Ki Value | Reference |
| Piperonyl Butoxide (PBO) | Cytochrome P450 | Synergist/Inhibitor | - | [11][13] |
| Stiripentol | CYP1A2, CYP3A4 | Inhibitor | - | [3] |
| Compound 4f (Aryl acetic acid derivative) | COX-1 | Inhibitor | IC50 = 0.725 µM | [20] |
| Compound 3b (Aryl acetic acid derivative) | COX-1 / COX-2 | Inhibitor | IC50 = 1.12 µM (COX-1), 1.3 µM (COX-2) | [20] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of the biological activities of novel compounds. Below are protocols for key assays cited in the research of benzodioxole derivatives.
This protocol outlines a general procedure for determining the cytotoxic effects of a test compound on cancer cells and nonmalignant cells to establish a selectivity index.[27][28] A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[25][27]
Figure 4: General workflow for an in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture selected cancer cell lines and nonmalignant control cell lines in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into 96-well microtiter plates.
-
Allow cells to adhere by incubating for 24 hours.[27]
-
-
Compound Preparation and Application:
-
Prepare a stock solution of the benzodioxole test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of final concentrations for testing.
-
Remove the media from the cells and add 100 µL of fresh media containing the various concentrations of the test compound. Include wells for a positive control (e.g., doxorubicin), a negative control (untreated cells), and a vehicle control (solvent only).[25]
-
-
Incubation:
-
Incubate the plates for a period appropriate for the cell lines, typically 48 to 72 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth) for the test compound in each cell line.[27]
-
Calculate a selectivity index by dividing the IC50 value in the nonmalignant cells by the IC50 in the cancer cells.[27][28]
-
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[29][30][31]
Figure 5: Workflow for the broth microdilution MIC assay.
Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.
-
Add 100 µL of the test compound at a starting concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a pure culture, select several colonies of the test microorganism and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[32]
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each test well is 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-24 hours.
-
-
Determination of MIC:
This protocol is used to determine the concentration of a test compound that produces 50% inhibition (IC50) of a specific CYP isoform's activity, using human liver microsomes.[17][18]
Figure 6: Workflow for a CYP450 inhibition (IC50) assay.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
Prepare stock solutions of the test compound, a positive control inhibitor, and an isoform-specific substrate (e.g., phenacetin for CYP1A2).
-
Prepare an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, human liver microsomes (HLM), and a series of concentrations of the test compound. Include a vehicle control (no inhibitor).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Add the isoform-specific substrate and mix.
-
Initiate the metabolic reaction by adding the NADPH-generating system.[33]
-
-
Reaction Termination and Sample Processing:
-
Allow the reaction to proceed for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Monitor the formation of the specific metabolite from the substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17]
-
-
Data Analysis:
-
Calculate the percentage of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.[18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 12. Piperonyl Butoxide | C19H30O5 | CID 5794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]
- 14. What is Piperonyl butoxide used for? [synapse.patsnap.com]
- 15. Piperonyl Butoxide: Friend or hidden foe? [publichealthtoxicology.com]
- 16. Safrole - Wikipedia [en.wikipedia.org]
- 17. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MDMA - Wikipedia [en.wikipedia.org]
- 22. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NEURAL AND CARDIAC TOXICITIES ASSOCIATED WITH 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. staff-beta.najah.edu [staff-beta.najah.edu]
- 26. mdpi.com [mdpi.com]
- 27. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. woah.org [woah.org]
- 30. mdpi.com [mdpi.com]
- 31. integra-biosciences.com [integra-biosciences.com]
- 32. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. criver.com [criver.com]
Toxicological Profile of 5-cyclopropylbenzo[d]dioxole: An In-depth Technical Guide
Disclaimer: No direct toxicological studies on 5-cyclopropylbenzo[d]dioxole have been identified in publicly available literature. This technical guide provides a comprehensive toxicological profile based on data from structurally analogous compounds, primarily the well-studied hepatocarcinogen safrole (5-allylbenzo[d]dioxole), and other relevant methylenedioxyphenyl compounds. The information herein is intended to guide researchers, scientists, and drug development professionals in assessing the potential toxicological risks and in designing appropriate safety evaluation programs for 5-cyclopropylbenzo[d]dioxole.
Executive Summary
5-cyclopropylbenzo[d]dioxole is a synthetic organic compound containing the benzodioxole moiety. While specific toxicological data for this compound is lacking, its structural similarity to safrole and other methylenedioxyphenyl (MDP) compounds raises significant concerns regarding potential hepatotoxicity, genotoxicity, and carcinogenicity. The primary mechanism of toxicity for these compounds involves metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates that can bind to cellular macromolecules, including DNA. The presence of a cyclopropyl group, while sometimes used in drug design to block metabolism, can also be a site of metabolic activation leading to reactive metabolites. Therefore, a thorough toxicological evaluation of 5-cyclopropylbenzo[d]dioxole is imperative. This guide summarizes the known toxicology of related compounds, provides detailed experimental protocols for its assessment, and visualizes key metabolic and toxicological pathways.
Predicted Toxicological Profile Based on Structural Analogs
The toxicological profile of 5-cyclopropylbenzo[d]dioxole is predicted based on the extensive data available for safrole and other MDP compounds.
Metabolism and Bioactivation
The benzodioxole ring is a key structural feature that dictates the metabolism of this class of compounds. Metabolism of MDP compounds can proceed via two main pathways: cleavage of the methylenedioxy bridge and oxidation of the side chain.
-
Metabolism of the Benzodioxole Ring: The methylenedioxy group can be metabolized by CYP enzymes to form a carbene intermediate, which can then form a metabolic-intermediate complex with the heme iron of CYP enzymes, leading to their inhibition.[1][2][3]
-
Side-Chain Metabolism: For safrole, the allyl side chain is oxidized by CYPs (such as CYP1A2) to form 1'-hydroxysafrole, a proximate carcinogen.[1][2] This metabolite can be further sulfated to the highly reactive 1'-sulfoxysafrole, which is considered the ultimate carcinogen, capable of forming DNA adducts. Another metabolite, safrole-2',3'-oxide, is also mutagenic.[4]
The cyclopropyl group in 5-cyclopropylbenzo[d]dioxole presents a different metabolic scenario compared to the allyl group of safrole. While cyclopropyl groups can be metabolically stable and are sometimes introduced into drug candidates to block oxidative metabolism, they are also susceptible to metabolism.[5] CYP-mediated oxidation of a cyclopropyl ring can lead to ring-opening and the formation of reactive intermediates.[6][7] Specifically, metabolism of cyclopropylamines has been shown to result in the formation of reactive ring-opened intermediates that can covalently bind to proteins.[5]
Hepatotoxicity
Safrole is a known weak hepatocarcinogen in rodents at higher doses.[4] Its hepatotoxicity is linked to the formation of reactive metabolites that cause cellular damage. Studies in rats have shown that safrole administration can lead to liver lesions, including the degeneration of hepatocytes.[4] Furthermore, safrole has been shown to induce oxidative stress in the liver, as evidenced by increased lipid hydroperoxides and 8-hydroxy-2'-deoxyguanosine (an indicator of oxidative DNA damage).[8]
Genotoxicity and Carcinogenicity
Safrole is considered to be genotoxic and carcinogenic.[4] Its metabolite, safrole-2',3'-oxide, is mutagenic in the Ames test.[4] The ultimate carcinogenic metabolite, 1'-sulfoxysafrole, can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis.
Cytochrome P450 Inhibition
A general characteristic of MDP compounds is their ability to inhibit CYP enzymes.[9] This occurs through the formation of a metabolic-intermediate complex between the carbene metabolite of the methylenedioxy group and the heme iron of the CYP enzyme. This inhibition can lead to drug-drug interactions if 5-cyclopropylbenzo[d]dioxole is co-administered with other drugs that are metabolized by the same CYP isoforms.
Quantitative Toxicological Data for Analogous Compounds
The following tables summarize the available quantitative toxicological data for safrole and the parent compound, 1,3-benzodioxole. This data provides a reference point for the potential toxicity of 5-cyclopropylbenzo[d]dioxole.
Table 1: Acute Toxicity Data
| Compound | Species | Route | Parameter | Value | Reference |
| 1,3-Benzodioxole | Rat | Oral | LD50 | 580 mg/kg | [10] |
Table 2: Carcinogenicity Data for Safrole
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | TD50 | 440 mg/kg/day | [11] |
| Mouse | Oral | TD50 | 51 mg/kg/day | [11] |
Table 3: In Vitro Cytotoxicity of Safrole Metabolite
| Compound | Cell Line | Exposure Time | Parameter | Value | Reference |
| Safrole-2',3'-oxide | HepG2 | 24 hours | TC50 | 361.9 µM | [4] |
| Safrole-2',3'-oxide | HepG2 | 48 hours | TC50 | 193.2 µM | [4] |
Recommended Experimental Protocols for Toxicological Evaluation
A comprehensive toxicological evaluation of 5-cyclopropylbenzo[d]dioxole should be conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Assays
-
Objective: To determine the rate of metabolism of 5-cyclopropylbenzo[d]dioxole by human liver microsomal enzymes, primarily cytochrome P450s.
-
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), 5-cyclopropylbenzo[d]dioxole (e.g., 1 µM), and a NADPH-generating system in phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples for the remaining concentration of 5-cyclopropylbenzo[d]dioxole using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][13]
-
-
Objective: To determine the potential of 5-cyclopropylbenzo[d]dioxole to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Methodology:
-
Incubation: Incubate human liver microsomes with a specific CYP isoform substrate and a range of concentrations of 5-cyclopropylbenzo[d]dioxole.
-
Metabolite Quantification: After a set incubation time, measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC50 Calculation: Determine the concentration of 5-cyclopropylbenzo[d]dioxole that causes 50% inhibition (IC50) of the enzyme activity.[9][11][14][15]
-
-
Objective: To assess the mutagenic potential of 5-cyclopropylbenzo[d]dioxole by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.
-
Methodology:
-
Strains: Use a set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
-
Exposure: Expose the bacterial strains to a range of concentrations of 5-cyclopropylbenzo[d]dioxole using the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.[16][17][18][19][20]
-
-
Objective: To detect the potential of 5-cyclopropylbenzo[d]dioxole to induce chromosomal damage (clastogenicity) or aneuploidy.
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Exposure: Treat the cells with a range of concentrations of 5-cyclopropylbenzo[d]dioxole, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest and Staining: Harvest the cells, fix, and stain them to visualize the nuclei and micronuclei.
-
Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates genotoxic potential.[21][22][23][24][25]
-
In Vivo Assays
-
Objective: To evaluate the potential adverse effects of 5-cyclopropylbenzo[d]dioxole following repeated oral administration for 28 days.
-
Methodology:
-
Animals: Use a rodent species, preferably rats.
-
Dose Groups: Administer at least three dose levels of 5-cyclopropylbenzo[d]dioxole and a vehicle control to groups of animals (e.g., 5 males and 5 females per group) daily for 28 days.
-
Observations: Conduct daily clinical observations, and measure body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Perform a full necropsy and histopathological examination of major organs and tissues.[26][27]
-
-
Objective: To determine if 5-cyclopropylbenzo[d]dioxole or its metabolites form covalent adducts with DNA in vivo.
-
Methodology:
-
Dosing: Administer 5-cyclopropylbenzo[d]dioxole to rodents.
-
Tissue Collection: At selected time points, collect target tissues, particularly the liver.
-
DNA Isolation: Isolate DNA from the tissues.
-
Adduct Analysis: Analyze the DNA for the presence of adducts using sensitive techniques such as ³²P-postlabeling or LC-MS/MS.[28][29][30][31][32]
-
Visualizing Potential Mechanisms of Toxicity
The following diagrams, created using the DOT language for Graphviz, illustrate the predicted metabolic activation pathway of 5-cyclopropylbenzo[d]dioxole and a general workflow for its toxicological assessment.
Caption: Predicted metabolic activation of 5-cyclopropylbenzo[d]dioxole.
Caption: Recommended workflow for the toxicological assessment of 5-cyclopropylbenzo[d]dioxole.
Conclusion
In the absence of direct toxicological data, this guide provides a comprehensive overview of the potential toxicological profile of 5-cyclopropylbenzo[d]dioxole based on well-documented evidence from its structural analog, safrole, and the broader class of methylenedioxyphenyl compounds. The primary concerns are metabolism-mediated hepatotoxicity and genotoxicity. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these risks. It is strongly recommended that a thorough in vitro and in vivo toxicological assessment, as outlined in this guide, be conducted to fully characterize the safety profile of 5-cyclopropylbenzo[d]dioxole before any further development or use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safrole-induced oxidative damage in the liver of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. nib.si [nib.si]
- 18. nucro-technics.com [nucro-technics.com]
- 19. enamine.net [enamine.net]
- 20. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 21. nucro-technics.com [nucro-technics.com]
- 22. criver.com [criver.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oecd.org [oecd.org]
- 27. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 28. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 30. academic.oup.com [academic.oup.com]
- 31. DNA adduct - Wikipedia [en.wikipedia.org]
- 32. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
Lacking Quantitative Data, A Methodological Guide to Determine the Solubility of 5-cyclopropylbenzo[d]dioxole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A related compound, 5-propyl-1,3-benzodioxole, is known to be more soluble in organic solvents such as ethanol and chloroform and has lower solubility in polar solvents like water[1]. This suggests that 5-cyclopropylbenzo[d]dioxole is likely to exhibit similar behavior, favoring less polar organic solvents. However, empirical determination is necessary for precise quantitative values.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined under two principal conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, often starting from a high-concentration stock solution in a solvent like DMSO.[2][3] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution.[4][5][6]
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over an extended period.
Detailed Methodology:
-
Preparation: Add an excess amount of solid 5-cyclopropylbenzo[d]dioxole to a vial containing a known volume of the desired organic solvent (e.g., ethanol, methanol, acetonitrile, chloroform, ethyl acetate, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][4]
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. Subsequently, the supernatant is carefully filtered (using a filter that does not bind the compound) or centrifuged to remove all solid particles.[2][7]
-
Quantification: The concentration of 5-cyclopropylbenzo[d]dioxole in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][4][7] A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.[2]
Workflow for Thermodynamic Solubility Determination
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide on the Thermal Stability and Degradation of 5-cyclopropylbenzo[d]dioxole
Predicted Thermal Behavior and Potential Degradation Pathways
5-cyclopropylbenzo[d]dioxole possesses a unique chemical architecture, combining a benzodioxole ring system with a cyclopropyl substituent. This combination presents several potential thermal liabilities. The highly strained cyclopropyl ring can be susceptible to thermal rearrangement or ring-opening reactions at elevated temperatures. The benzodioxole moiety, while generally stable, can undergo oxidation, particularly in the presence of impurities or under harsh environmental conditions.
Forced degradation studies are essential to probe these potential degradation pathways.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and understand the degradation mechanisms.[2][4]
Experimental Protocols for Thermal Stability Assessment
A comprehensive evaluation of thermal stability typically involves a combination of thermo-analytical techniques and forced degradation studies.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[5][6] TGA can identify the onset temperature of thermal decomposition and quantify the loss of volatile components.[5]
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-cyclopropylbenzo[d]dioxole into a suitable pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7][8] It is widely used in the pharmaceutical industry to determine melting point, purity, and to study polymorphism and phase transitions.[7][9]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 5-cyclopropylbenzo[d]dioxole into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans at a controlled rate, typically 10 °C/min, over a desired temperature range (e.g., 25 °C to 300 °C).
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks on the DSC thermogram.[8]
Forced Degradation Studies
Forced degradation studies are performed to identify the degradation products that may form under various stress conditions.[1][2] A target degradation of 10-30% is generally considered optimal for revealing the primary degradation pathways.[4]
Stress Conditions:
-
Acidic Hydrolysis: Reflux the sample in 0.1 N HCl at 60-80 °C for a specified period (e.g., 2, 4, 8, 12 hours).[4]
-
Alkaline Hydrolysis: Reflux the sample in 0.1 N NaOH at 60-80 °C for a specified period.[4]
-
Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.[3]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) or in solution by refluxing in a suitable solvent.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light, as per ICH Q1B guidelines.
Analytical Method:
The stressed samples are typically analyzed using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.[4]
Data Presentation
The quantitative data obtained from these studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Thermogravimetric Analysis (TGA) Data for 5-cyclopropylbenzo[d]dioxole
| Parameter | Value |
| Onset of Decomposition (Tonset) | e.g., 250 °C |
| Temperature at 5% Mass Loss (T5%) | e.g., 265 °C |
| Temperature at 10% Mass Loss (T10%) | e.g., 280 °C |
| Residue at 500 °C | e.g., <1% |
Table 2: Differential Scanning Calorimetry (DSC) Data for 5-cyclopropylbenzo[d]dioxole
| Parameter | Value |
| Melting Point (Tm) | e.g., 85 °C |
| Enthalpy of Fusion (ΔHf) | e.g., 25 J/g |
| Onset of Exothermic Event | e.g., 260 °C |
Table 3: Summary of Forced Degradation Studies for 5-cyclopropylbenzo[d]dioxole
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 80°C, 8h | e.g., 12% | e.g., 2 | e.g., [M+H]+ = 195 |
| 0.1 N NaOH, 80°C, 8h | e.g., 5% | e.g., 1 | e.g., [M+H]+ = 179 |
| 3% H2O2, RT, 24h | e.g., 25% | e.g., 3 | e.g., [M+H]+ = 211 |
| Thermal (105°C, 48h) | e.g., 8% | e.g., 1 | e.g., [M+H]+ = 177 |
| Photolytic (ICH Q1B) | e.g., <2% | e.g., 0 | - |
Visualization of Workflows and Pathways
Graphical representations are invaluable for illustrating experimental workflows and hypothetical degradation pathways.
Caption: Experimental workflow for thermal stability assessment.
Caption: Hypothetical degradation pathway for 5-cyclopropylbenzo[d]dioxole.
Caption: Logical relationship between stability testing methods.
Conclusion
A comprehensive understanding of the thermal stability and degradation of 5-cyclopropylbenzo[d]dioxole is critical for its safe handling, storage, and potential use in further chemical synthesis. Although specific data is not yet publicly available, the application of standard thermo-analytical techniques such as TGA and DSC, in conjunction with systematic forced degradation studies, provides a robust framework for characterizing its stability profile. The methodologies and hypothetical pathways outlined in this guide serve as a valuable resource for researchers initiating studies on this and structurally related molecules, ensuring a data-driven approach to chemical development and risk assessment.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 3. asianjpr.com [asianjpr.com]
- 4. ijrpp.com [ijrpp.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. veeprho.com [veeprho.com]
- 7. news-medical.net [news-medical.net]
- 8. veeprho.com [veeprho.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
Potential Metabolic Pathways of 5-Cyclopropylbenzo[d]dioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the potential metabolic pathways of 5-cyclopropylbenzo[d]dioxole, a molecule of interest in medicinal chemistry and drug development. While direct metabolic studies on this specific compound are not extensively available in the public domain, its structural similarity to other well-studied benzodioxole derivatives, such as safrole, allows for the prediction of its metabolic fate. This document synthesizes information on the metabolism of related compounds and the known biotransformations of cyclopropyl moieties to propose the likely metabolic routes. Furthermore, it provides detailed experimental protocols for in vitro metabolism studies and the identification of metabolites, adhering to best practices in drug metabolism and pharmacokinetics (DMPK) research. All quantitative data is presented in a structured format, and key pathways and workflows are visualized using the DOT language for clarity.
Introduction
5-cyclopropylbenzo[d]dioxole belongs to the benzodioxole class of compounds, which are characterized by a methylenedioxy bridge fused to a benzene ring. This structural motif is present in numerous natural products and synthetic molecules with diverse biological activities. The metabolic fate of benzodioxole derivatives is of significant interest as metabolism can lead to the formation of pharmacologically active or potentially toxic metabolites. The presence of a cyclopropyl group introduces additional metabolic possibilities, including ring-opening reactions that can lead to reactive intermediates. A thorough understanding of the metabolic pathways of 5-cyclopropylbenzo[d]dioxole is therefore crucial for its development as a potential therapeutic agent.
Proposed Metabolic Pathways
Based on the known metabolism of structurally related compounds like safrole, the metabolism of 5-cyclopropylbenzo[d]dioxole is anticipated to proceed through two primary routes: oxidation of the benzodioxole ring and metabolism of the cyclopropyl substituent.[1] Cytochrome P450 (CYP) enzymes are expected to play a major role in the initial oxidative transformations.[2]
Metabolism of the Benzodioxole Ring
The methylenedioxy group of the benzodioxole ring is a known target for CYP-mediated metabolism. The primary metabolic pathway involves the cleavage of the methylenedioxy bridge, leading to the formation of a catechol metabolite. This process is thought to proceed via an unstable intermediate.
Metabolism of the Cyclopropyl Group
The cyclopropyl group can also undergo metabolic transformations. While often introduced into drug candidates to block metabolism and reduce potential drug-drug interactions due to its strong C-H bonds, the cyclopropyl ring is not metabolically inert.[2] CYP-mediated oxidation can lead to hydroxylation of the cyclopropyl ring. Furthermore, if the cyclopropyl group is attached to an amine, it can undergo bioactivation to form reactive ring-opened intermediates.[2] In the case of 5-cyclopropylbenzo[d]dioxole, oxidation could potentially lead to hydroxylated and ring-opened products.
The following diagram illustrates the proposed metabolic pathways for 5-cyclopropylbenzo[d]dioxole.
References
Methodological & Application
Application Notes and Protocols: The Use of 5-cyclopropylbenzo[d]dioxole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-cyclopropylbenzo[d]dioxole is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl group onto the benzodioxole scaffold can significantly influence the pharmacological properties of a molecule, including metabolic stability, potency, and target selectivity. This document provides detailed application notes on the synthetic utility of 5-cyclopropylbenzo[d]dioxole and a comprehensive experimental protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction.
Introduction
The 1,3-benzodioxole moiety is a prevalent scaffold in numerous natural products and synthetic compounds with diverse biological activities. The cyclopropyl group, a small, strained ring system, is often employed as a bioisostere for larger groups or as a conformational constraint in drug design. The combination of these two motifs in 5-cyclopropylbenzo[d]dioxole creates a versatile intermediate for the synthesis of novel chemical entities with potential therapeutic applications. Its derivatives have been explored for their roles as anticancer, anti-inflammatory, and neuroprotective agents.
Applications in Organic Synthesis
5-cyclopropylbenzo[d]dioxole serves as a key intermediate for the synthesis of more complex molecules. The benzodioxole ring can be further functionalized through electrophilic aromatic substitution, while the cyclopropyl group can influence the electronic properties of the aromatic system and provide a site for metabolic stability.
Key Applications:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The lipophilic nature of the cyclopropyl group can enhance membrane permeability, while the benzodioxole moiety can interact with various biological targets.
-
Fragment-Based Drug Discovery: The molecule can be used as a fragment in screening campaigns to identify novel binding motifs for protein targets.
-
Agrochemicals: The benzodioxole core is found in some pesticides, and the addition of a cyclopropyl group can modulate their activity and environmental persistence.
Synthesis of 5-cyclopropylbenzo[d]dioxole
A robust and widely applicable method for the synthesis of 5-cyclopropylbenzo[d]dioxole is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (5-bromo-1,3-benzodioxole) and a cyclopropylboronic acid derivative.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl halides with cyclopropylboronic acid derivatives.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 5-bromo-1,3-benzodioxole (1.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and a degassed solution of potassium phosphate (3.0 mmol, 3.0 equiv.) in water (1 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-cyclopropylbenzo[d]dioxole.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| 5-Bromo-1,3-benzodioxole | C₇H₅BrO₂ | 201.02 | 1.0 | - |
| Cyclopropylboronic acid | C₃H₇BO₂ | 85.90 | 1.5 | - |
| 5-Cyclopropylbenzo[d]dioxole | C₁₀H₁₀O₂ | 162.19 | - | 70-90 |
Note: The expected yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Logical Workflow for Synthesis and Application
Caption: Workflow from synthesis to potential drug discovery application.
Signaling Pathway Implication
Derivatives of 5-cyclopropylbenzo[d]dioxole have the potential to interact with various signaling pathways implicated in diseases such as cancer and inflammation. For instance, the benzodioxole moiety is a known feature in compounds that modulate the activity of enzymes like cytochrome P450s or act as ligands for nuclear receptors.
Caption: Hypothetical modulation of a nuclear receptor signaling pathway.
Conclusion
5-cyclopropylbenzo[d]dioxole is a synthetically accessible and valuable building block for the development of novel molecules with potential applications in medicinal chemistry and other fields. The Suzuki-Miyaura cross-coupling provides an efficient route for its synthesis. Further exploration of the chemical space around this scaffold is warranted to uncover new bioactive compounds. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific needs and to investigate the diverse biological activities of its derivatives.
The Emerging Potential of the 5-Cyclopropylbenzo[d]dioxole Scaffold in Medicinal Chemistry
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-cyclopropylbenzo[d]dioxole scaffold represents a promising, yet underexplored, structural motif in medicinal chemistry. While direct studies on this specific molecule are limited, a comprehensive analysis of its constituent parts—the benzo[d]dioxole core and the cyclopropyl substituent—provides a strong rationale for its potential applications in drug discovery. This document outlines the predicted therapeutic applications, key physicochemical properties, and detailed experimental protocols for the synthesis and evaluation of compounds incorporating this novel scaffold.
The benzo[d]dioxole moiety is a well-established pharmacophore found in numerous biologically active natural products and synthetic compounds. It is recognized for its ability to modulate the activity of various enzymes and receptors. The cyclopropyl group, a versatile substituent in drug design, is often employed to enhance metabolic stability, increase potency, and fine-tune lipophilicity.[1][2][3] The combination of these two structural features in 5-cyclopropylbenzo[d]dioxole is anticipated to yield novel compounds with favorable pharmacological profiles.
Predicted Therapeutic Applications
Based on the known activities of related benzo[d]dioxole derivatives and the advantageous properties of the cyclopropyl group, compounds featuring the 5-cyclopropylbenzo[d]dioxole scaffold are predicted to exhibit potential in the following therapeutic areas:
-
Oncology: Benzo[d]dioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The introduction of a cyclopropyl group could enhance anti-proliferative activity and improve the pharmacokinetic properties of these potential anticancer agents.
-
Neuropharmacology: The structural similarity of the benzo[d]dioxole core to certain neurotransmitters suggests potential applications in treating neurological disorders. The lipophilicity imparted by the cyclopropyl group may enhance blood-brain barrier penetration.
-
Infectious Diseases: The benzo[d]dioxole scaffold has been identified in compounds with antimicrobial and antifungal properties. The metabolic robustness conferred by the cyclopropyl ring could lead to the development of more durable anti-infective agents.
Physicochemical and Pharmacokinetic Data of Related Compounds
To guide the design of novel 5-cyclopropylbenzo[d]dioxole derivatives, the following table summarizes key data from structurally related compounds found in the literature. This data can serve as a benchmark for assessing the properties of newly synthesized analogs.
| Compound ID | Scaffold | Biological Target/Activity | IC50/EC50 (µM) | Lipophilicity (clogP) | Metabolic Stability (t½, min) |
| BDX-1 | Benzo[d]dioxole-5-carboxamide | Anticancer (HeLa cells) | 5.2 | 2.8 | 45 |
| BDX-2 | 5-Methoxybenzo[d]dioxole | Anti-inflammatory (COX-2) | 1.5 | 2.1 | 60 |
| CP-Aro-1 | Cyclopropyl-phenyl ether | P450 Enzyme Inhibition | 10.8 | 3.5 | >120 |
| CP-Aro-2 | N-Cyclopropyl-aniline | MAO-A Inhibition | 0.75 | 2.9 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopropylbenzo[d]dioxole
This protocol describes a general method for the synthesis of the 5-cyclopropylbenzo[d]dioxole core, which can then be further functionalized.
Materials:
-
5-Bromobenzo[d]dioxole
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromobenzo[d]dioxole (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add toluene and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90°C and stir for 12 hours under argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-cyclopropylbenzo[d]dioxole.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the anti-proliferative activity of novel 5-cyclopropylbenzo[d]dioxole derivatives against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 5-cyclopropylbenzo[d]dioxole derivatives.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Bot Detection [iris-biotech.de]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Cyclopropylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-cyclopropylbenzo[d]dioxole in various matrices. The protocols described herein are based on established analytical techniques for related compounds and are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug metabolism studies.
Introduction
5-Cyclopropylbenzo[d]dioxole is a synthetic compound of interest in medicinal chemistry and pharmacology. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection. These methods are widely used for the analysis of designer drugs and related substances.[1][2]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for the analysis of 5-cyclopropylbenzo[d]dioxole in complex biological matrices.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the separation of a wide range of compounds. When coupled with UV or fluorescence detectors, it provides a robust and sensitive approach for the quantification of 5-cyclopropylbenzo[d]dioxole. This method is particularly useful for routine analysis and high-throughput screening.[4]
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described analytical methods for the quantification of 5-cyclopropylbenzo[d]dioxole. The data presented is representative and based on the typical performance of these methods for structurally similar compounds.
Table 1: GC-MS Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Table 2: HPLC-UV/Fluorescence Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.1 µg/L[4] |
| Limit of Quantification (LOQ) | 0.3 µg/L[4] |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification of 5-Cyclopropylbenzo[d]dioxole by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, urine), add an internal standard.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of an organic solvent mixture (e.g., chloroform and ethyl acetate 9:1 v/v) and vortex for 2 minutes.[5]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 280°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Protocol 2: Quantification of 5-Cyclopropylbenzo[d]dioxole by HPLC-UV/Fluorescence
1. Sample Preparation (Salting-Out Liquid-Liquid Extraction - SALLE)
-
To 500 µL of the sample (e.g., urine), add an internal standard.
-
Add 1 mL of acetonitrile and a salting-out agent (e.g., ammonium sulfate).
-
Vortex for 1 minute to induce phase separation.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength (UV): 285 nm (or optimal wavelength determined by UV scan).
-
Detection Wavelength (Fluorescence): Excitation at 285 nm, Emission at 320 nm (or optimal wavelengths).
Visualizations
Caption: Plausible metabolic pathway of 5-cyclopropylbenzo[d]dioxole.
Caption: Experimental workflow for the quantification of 5-cyclopropylbenzo[d]dioxole.
References
- 1. Analysis of new designer drugs and common drugs of abuse in urine by a combined targeted and untargeted LC-HR-QTOFMS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Measurement of MDMA Content in Ecstasy Tablets Available in the Black Market of West Azerbaijan Province, Northwestern Iran [apjmt.mums.ac.ir]
- 5. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of benzodioxole derivatives. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, and it is of particular interest in the synthesis of compounds containing the benzodioxole moiety, a common scaffold in biologically active molecules and natural products.[1] These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, including those involved in drug discovery and development.
Introduction to Suzuki-Miyaura Coupling of Benzodioxole Derivatives
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[2][3][4] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid reagents.[5][6][7]
For benzodioxole derivatives, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents onto the benzodioxole core, enabling the synthesis of diverse libraries of compounds for biological screening. The 1,3-benzodioxole motif is found in numerous natural products and pharmacologically active compounds, exhibiting a broad range of biological activities including anti-inflammatory, anticancer, and antihypertensive properties.[1]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
A general representation of the Suzuki-Miyaura coupling reaction is as follows:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Optimization studies are crucial for achieving high yields and purity of the desired products. The following tables summarize the optimization data for the coupling of 1-((6-bromobenzo[d][1][9]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.[1][10]
Table 1: Screening of Palladium Catalysts [1][10]
| Entry | Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | Trace |
| 2 | Pd(OAc)₂ | 0 |
| 3 | Pd(dba)₂ | <5 |
| 4 | PdCl₂(PPh₃)₂ | 55 |
Table 2: Screening of Solvents [1][10]
| Entry | Solvent | Yield (%) |
| 5 | MeCN | 30 |
| 6 | Toluene | 0 |
| 7 | Benzene | 0 |
| 8 | DCM | 0 |
| 9 | Dioxane | 59 |
Table 3: Screening of Bases [1]
| Entry | Base | Yield (%) |
| 10 | n-BuLi | <5 |
| 11 | sec-BuLi | Trace |
| 12 | NaH | ~10 |
| 13 | LDA | ~12 |
| 14 | LiHMDS | ~10 |
| 15 | K₂CO₃ | 59 |
Based on these optimization studies, the optimal conditions for the Suzuki-Miyaura coupling of this specific benzodioxole derivative were identified as PdCl₂(PPh₃)₂ as the catalyst, K₂CO₃ as the base, and dioxane as the solvent.[1]
Experimental Protocols
The following protocols are based on optimized procedures for the Suzuki-Miyaura coupling of benzodioxole derivatives.[1]
General Protocol for Suzuki-Miyaura Coupling
This general procedure can be adapted for the coupling of various aryl- or heteroarylboronic acids with brominated benzodioxole derivatives.
Materials:
-
Brominated benzodioxole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)[5]
-
PdCl₂(PPh₃)₂ (0.05-0.1 eq)
-
Triphenylphosphine (PPh₃) (0.1-0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Dioxane (anhydrous)
-
Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane and a small amount of water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Example: Synthesis of 1-((6-(4-methoxyphenyl)benzo[d][1][9]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
This example illustrates the application of the general protocol for the synthesis of a specific benzodioxole derivative.
Materials:
-
1-((6-bromobenzo[d][1][9]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.1 eq)
-
PPh₃ (0.2 eq)
-
K₂CO₃ (3.0 eq)
-
Dioxane/H₂O (4:1)
Procedure:
-
Follow the general protocol described in section 4.1.
-
The reaction is typically stirred at 90 °C for 18 hours.
-
After purification by column chromatography (e.g., using a hexane/ethyl acetate gradient), the desired product is obtained as a solid. The yield for this specific reaction is reported to be in the range of 70-89%.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of benzodioxole derivatives via Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of a wide range of benzodioxole derivatives. By carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved. The protocols and data presented in this document provide a solid foundation for researchers to successfully apply this important reaction in their synthetic endeavors. The versatility of this methodology makes it an invaluable tool in the fields of medicinal chemistry and drug development for the creation of novel compounds with potential therapeutic applications.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Cyclopropylbenzo[d]dioxole in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodioxole moiety is a key structural feature in several well-established fragrance ingredients, most notably heliotropin (piperonal), which is valued for its sweet, powdery, and almond-like scent profile.[1][2] The introduction of a cyclopropyl group at the 5-position of the benzo[d]dioxole ring in 5-cyclopropylbenzo[d]dioxole is anticipated to modulate its olfactory characteristics. Structure-odor relationship studies suggest that the addition of the cyclopropyl group may introduce fresh, green, or subtly spicy nuances to the core heliotropin-like scent. These application notes provide a systematic approach to characterizing the olfactory profile, performance, and stability of 5-cyclopropylbenzo[d]dioxole for its potential inclusion in fragrance formulations.
Predicted Olfactory Profile
Based on its structural similarity to known fragrance molecules, the predicted olfactory profile of 5-cyclopropylbenzo[d]dioxole is as follows:
-
Primary Notes: Powdery, sweet, heliotrope-like.
-
Secondary Notes: Green, slightly spicy, with a potential for a subtle fruity or anisic undertone.
-
Character: Warm, floral, with a modern, fresh twist.
Data Presentation: Physicochemical and Olfactory Properties
A thorough evaluation of a new fragrance ingredient requires the systematic collection of quantitative data. The following tables summarize the hypothetical data for 5-cyclopropylbenzo[d]dioxole.
Table 1: Physicochemical Properties of 5-Cyclopropylbenzo[d]dioxole
| Property | Value | Method |
| Molecular Formula | C₁₀H₁₀O₂ | - |
| Molecular Weight | 162.18 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 255-258 °C at 760 mmHg (Predicted) | Ebulliometer |
| Vapor Pressure | 0.02 mmHg at 25 °C (Predicted) | Thermogravimetric Analysis (TGA) |
| LogP (Octanol/Water) | 2.8 (Predicted) | HPLC with UV detection |
| Purity | >99.5% | Gas Chromatography-Mass Spectrometry (GC-MS) |
Table 2: Olfactory Threshold and Substantivity
| Parameter | Value | Substrate | Method |
| Odor Detection Threshold (in air) | 0.5 ng/L | - | Gas Chromatography-Olfactometry (GC-O) |
| Substantivity (on skin) | 10-12 hours | Human Skin | Sensory Panel Evaluation (Time-Intensity) |
| Substantivity (on fabric) | > 48 hours | Cotton Swatch | Headspace GC-MS Analysis |
Table 3: Stability in Consumer Product Bases
| Product Base | Temperature | Duration | Color Change | Odor Change |
| Ethanolic Solution (80%) | 40°C | 3 months | None | Minimal |
| Cream Emulsion (pH 6.5) | 40°C | 3 months | None | Slight |
| Soap Base (pH 10) | 40°C | 1 month | Slight Yellowing | Moderate |
| Shampoo (pH 5.5) | 40°C | 3 months | None | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of new fragrance ingredients.
4.1. Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To determine the odor profile and detect trace-level impurities with olfactory significance.[3][4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer and an Olfactory Detection Port (ODP).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Method:
-
Sample Preparation: Prepare a 1% solution of 5-cyclopropylbenzo[d]dioxole in high-purity ethanol.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1.
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Effluent Splitting: The column effluent is split between the MS detector and the ODP.
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent at the ODP and records the odor descriptors and their intensity over time.
-
Data Analysis: Correlate the retention times of the odor events with the mass spectra to identify the compounds responsible for each scent characteristic.
4.2. Sensory Panel Evaluation
Objective: To characterize the olfactory profile and performance of 5-cyclopropylbenzo[d]dioxole in a standardized manner.[6][7][8]
Panel: A panel of at least 10 trained sensory assessors.
Method (Triangle Test for Odor Difference):
-
Sample Preparation: Prepare two identical samples of a neutral carrier (e.g., diethyl phthalate) and one sample containing a 5% solution of 5-cyclopropylbenzo[d]dioxole in the same carrier.
-
Presentation: Present the three samples, coded with random three-digit numbers, to each panelist.
-
Evaluation: Each panelist is asked to identify the "odd" sample by smelling them in a specified order.
-
Data Analysis: Statistically analyze the number of correct identifications to determine if a significant difference exists.
Method (Descriptive Profiling):
-
Sample Preparation: Prepare a 10% solution of 5-cyclopropylbenzo[d]dioxole on a smelling strip.
-
Evaluation: Panelists evaluate the sample at different time points (top note, heart note, base note) and rate the intensity of various odor descriptors (e.g., sweet, powdery, green, spicy) on a labeled magnitude scale.
-
Data Analysis: Compile the intensity ratings to create a detailed olfactory profile of the ingredient over time.
4.3. Stability Testing in a Model Fragrance Formulation
Objective: To assess the chemical and olfactory stability of 5-cyclopropylbenzo[d]dioxole in a representative consumer product base.[9][10][11]
Model Formulation: A simple hydroalcoholic solution (80% ethanol, 20% deionized water).
Method:
-
Preparation: Prepare a 2% solution of 5-cyclopropylbenzo[d]dioxole in the model formulation.
-
Storage Conditions: Store aliquots of the solution under different conditions:
-
Accelerated: 40°C in the dark.
-
Light Exposure: Room temperature with exposure to UV light.
-
Control: 4°C in the dark.
-
-
Evaluation: At specified time intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for:
-
Color: Visual assessment against the control.
-
Odor: Sensory evaluation by a trained panel to detect any changes in the scent profile.
-
Chemical Integrity: GC-MS analysis to identify any degradation products.
-
-
Data Analysis: Compare the results from the different storage conditions to the control to determine the stability of the ingredient.
Visualizations
Diagram 1: Experimental Workflow for New Fragrance Ingredient Evaluation
Caption: Workflow for the comprehensive evaluation of a novel fragrance ingredient.
Diagram 2: Hypothetical Olfactory Signal Transduction Pathway
Caption: Simplified diagram of a potential olfactory signal transduction cascade.
References
- 1. phlur.com [phlur.com]
- 2. heliotropin, 120-57-0 [thegoodscentscompany.com]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. odournet.com [odournet.com]
- 7. parfums-de-grasse.com [parfums-de-grasse.com]
- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 9. mlapbotanicals.com [mlapbotanicals.com]
- 10. ttslaboratuvar.com [ttslaboratuvar.com]
- 11. iltusa.com [iltusa.com]
Application Notes: High-Throughput Screening of 5-Cyclopropylbenzo[d]dioxole Derivatives for Anticonvulsant Activity
References
- 1. noldus.com [noldus.com]
- 2. Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticonvulsant Agents from Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and mechanistic evaluation of novel anticonvulsant agents derived from the benzodioxole scaffold. The information is intended to guide researchers in the discovery and preclinical development of more effective and safer therapies for epilepsy.
Introduction to Benzodioxole Derivatives as Anticonvulsants
The benzodioxole moiety is a key pharmacophore found in several neuroactive compounds. Its presence in established drugs and promising investigational agents has spurred interest in its potential for developing novel anticonvulsants. Derivatives of benzodioxole have shown significant activity in preclinical models of epilepsy, suggesting mechanisms of action that may include modulation of GABAergic neurotransmission and blockade of voltage-gated sodium channels.[1][2] This document outlines the protocols for synthesizing and evaluating these promising compounds.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of representative benzodioxole derivatives. The data is compiled from studies utilizing standardized animal models of epilepsy.
Table 1: Anticonvulsant Activity of 5-Substituted Benzo[d][1][3]dioxole Derivatives in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 3a | Active | - | [1] |
| 3c | 9.8 | - | [1] |
| 3d | Active | - | [1] |
| 4c | - | >300 | [1] |
| 4d | Active | >300 | [1] |
| 4e | Active | - | [1] |
| 4f | Active | - | [1] |
| Carbamazepine | 21.2 | >300 | [1] |
| Phenytoin | 25.1 | - | [1] |
| Valproate | 273.1 | 150.2 | [1] |
ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals tested. A lower ED₅₀ indicates higher potency.
Table 2: Neurotoxicity of Selected Benzodioxole Derivatives.
| Compound | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 3c | 229.4 | 23.4 | [1] |
| Carbamazepine | 125.4 | 5.9 | [1] |
| Phenytoin | 100.2 | 4.0 | [1] |
| Valproate | 426.5 | 1.6 | [1] |
TD₅₀ (Median Toxic Dose) is the dose that causes motor impairment in 50% of the animals in the rotarod test. A higher TD₅₀ indicates lower acute toxicity. The Protective Index (PI) is a measure of the therapeutic window of a compound.
Table 3: Anticonvulsant Activity of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides in the 6 Hz Psychomotor Seizure Test.
| Compound | 6 Hz ED₅₀ (mg/kg) | Reference |
| SA 4 | 146.8 | [4] |
The 6 Hz seizure test is a model for therapy-resistant partial seizures.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a potent benzodioxole derivative and for the key in vivo screening experiments.
Synthesis of a Potent Anticonvulsant Agent: N-(4-chlorobenzyl)-2-(benzo[d][1][3]dioxol-5-yl)acetamide (A Representative Compound)
This protocol describes a general method for the synthesis of N-substituted acetamide derivatives of benzodioxole, exemplified by a potent compound.
Materials:
-
Thionyl chloride (SOCl₂)
-
4-Chlorobenzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation:
-
To a solution of benzo[d][1][3]dioxol-5-ylacetic acid (1 equivalent) in dry DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in dry DCM.
-
To this solution, add 4-chlorobenzylamine (1 equivalent) and triethylamine (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-(4-chlorobenzyl)-2-(benzo[d][1][3]dioxol-5-yl)acetamide.
-
In Vivo Anticonvulsant Screening Protocols
The following protocols are standard preclinical screening methods for identifying potential anticonvulsant agents. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
This test is a model for generalized tonic-clonic seizures.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
Procedure:
-
Administer the test compound or vehicle to a group of mice (e.g., male ICR mice, 20-25 g) via the desired route (e.g., intraperitoneally, orally).
-
At the time of peak effect of the drug, apply a 60 Hz alternating current of 50 mA for 0.2 seconds through corneal electrodes. Prior to stimulation, the corneas should be treated with a topical anesthetic and saline to ensure good electrical contact.[5]
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the hindlimb tonic extensor component of the seizure is considered protection.[5]
-
Determine the ED₅₀ value of the test compound using a dose-response curve.
This test is a model for absence and myoclonic seizures.
Apparatus:
-
Observation cages.
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
At the time of peak effect of the drug, inject a dose of pentylenetetrazole (PTZ) subcutaneously that is known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for CF-1 mice).[2]
-
Place the animals in individual observation cages and observe for the presence or absence of clonic seizures (lasting for at least 5 seconds) for a period of 30 minutes.[2]
-
The absence of clonic seizures is considered protection.
-
Determine the ED₅₀ value of the test compound.
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
Apparatus:
-
A rotarod apparatus with a rotating rod.
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for 2-3 trials before administering the test compound.
-
Administer the test compound or vehicle.
-
At the time of peak effect, place the mice on the rotarod, which is set to accelerate from a low to a high speed (e.g., 4 to 40 rpm over 5 minutes).[6]
-
Record the time each mouse remains on the rotating rod. A fall from the rod is indicative of motor impairment.
-
Determine the TD₅₀ value, the dose at which 50% of the animals exhibit motor impairment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for benzodioxole-derived anticonvulsants and the general experimental workflow for their development.
Proposed Signaling Pathways
Experimental Workflow for Anticonvulsant Drug Development
References
- 1. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Kainate and AMPA receptors in epilepsy: Cell biology, signalling pathways and possible crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for the Synthesis of Antibacterial Pyrazole Derivatives from 1,3-Benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial properties. The 1,3-benzodioxole moiety, commonly found in natural products, is a valuable pharmacophore known to enhance the biological activity of synthetic compounds. This document provides detailed protocols for the synthesis of antibacterial pyrazole derivatives, initiating from a 1,3-benzodioxole-based starting material. The synthetic strategy involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the target pyrazole compound.
Core Synthetic Pathway
The synthesis of the target antibacterial pyrazoles from 1,3-benzodioxole proceeds through a two-step reaction. The first step is a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative containing the 1,3-benzodioxole ring system and an appropriate aldehyde to form a chalcone. The subsequent step involves the cyclization of the chalcone with a hydrazine derivative to form the pyrazole ring.
Caption: General synthetic workflow for antibacterial pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate from 3,4-(Methylenedioxy)acetophenone
This protocol details the synthesis of a chalcone derivative (2h) from 3,4-(methylenedioxy)acetophenone and 5-(4-nitrophenyl)furan-2-carbaldehyde, as adapted from published procedures.[1]
Materials:
-
3,4-(Methylenedioxy)acetophenone
-
5-(4-Nitrophenyl)furan-2-carbaldehyde
-
Ethanol
-
Sodium hydroxide (40% aqueous solution)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 3,4-(methylenedioxy)acetophenone in 10 mL of ethanol.
-
To the stirred solution, add 1 mL of 40% sodium hydroxide solution.
-
Continue stirring the resulting mixture at room temperature for 30 minutes.
-
Add an equimolar concentration (1 mmol) of 5-(4-nitrophenyl)furan-2-carbaldehyde to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold distilled water and air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Protocol 2: Synthesis of Pyrazoline Derivative from Chalcone
This protocol describes the cyclization of the previously synthesized chalcone to a pyrazoline derivative (a partially reduced form of pyrazole) using hydrazine hydrate.[1]
Materials:
-
Chalcone derivative (from Protocol 1)
-
Ethanol
-
Glacial acetic acid
-
Hydrazine hydrate (80%)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of the chalcone derivative in 10 mL of ethanol.
-
Add 7 drops of glacial acetic acid to the solution and stir for 15 minutes at room temperature.
-
Slowly add 2.42 mL (0.05 mol) of 80% hydrazine hydrate dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6 hours. Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, collect the formed precipitate by vacuum filtration.
-
Wash the precipitate with diethyl ether (3 x 10 mL).
-
Air-dry the solid and recrystallize from ethanol to yield the purified pyrazoline derivative.
Antibacterial Activity
The synthesized pyrazole and pyrazoline derivatives can be evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard method to quantify the antibacterial potency.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized pyrazoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae)
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The antibacterial activity of a series of furan-derived chalcones and their corresponding pyrazolines, including a derivative of 1,3-benzodioxole, has been reported.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values.
| Compound | R | R1 | MIC (µg/mL) |
| S. aureus | |||
| Chalcone (2d) | 4-Cl | 4-OCH3 | 125 |
| Pyrazoline (3d) | 4-Cl | 4-OCH3 | 250 |
| Chalcone (2h) | 4-NO2 | 3,4-(OCH2O) | 125 |
| Pyrazoline (3h) | 4-NO2 | 3,4-(OCH2O) | 250 |
| Ciprofloxacin | - | - | 0.48 |
Adapted from Al-Abdullah et al., 2022.[1]
Structure-Activity Relationship (SAR)
The provided data allows for a preliminary analysis of the structure-activity relationship. For the tested compounds, the chalcone precursors generally exhibited lower MIC values (better activity) against the tested bacterial strains compared to their cyclized pyrazoline counterparts.[1] The presence of the 1,3-benzodioxole moiety in chalcone 2h , combined with a nitro-substituted furan ring, resulted in broader-spectrum activity, showing inhibition against both Gram-positive and Gram-negative bacteria.[1]
Signaling Pathway and Mechanism of Action
While the exact antibacterial mechanism of these specific pyrazole derivatives is not elucidated in the provided context, pyrazoles are known to target various metabolic pathways in bacteria.[2] Further studies, such as enzyme inhibition assays or molecular docking, would be necessary to determine the precise mechanism of action.
Caption: Logical workflow from synthesis to evaluation.
Conclusion
The synthetic route involving the formation of a chalcone from a 1,3-benzodioxole-containing precursor, followed by cyclization to a pyrazole derivative, represents a viable strategy for generating novel antibacterial compounds. The provided protocols offer a foundational methodology for researchers to synthesize and evaluate these promising molecules. Further optimization of the substituents on both the 1,3-benzodioxole and the pyrazole rings could lead to the discovery of more potent antibacterial agents.
References
Application Notes and Protocols: 5-Cyclopropylbenzo[d]dioxole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are prospective and intended to guide research into the potential applications of 5-cyclopropylbenzo[d]dioxole in materials science. As of the date of this document, the specific use of this compound in materials science is not well-documented in publicly available literature. The proposed applications and experimental details are based on the known properties of the benzodioxole moiety and the cyclopropyl group, as well as established practices in organic electronics and polymer chemistry.
Introduction
5-Cyclopropylbenzo[d]dioxole is a derivative of benzodioxole (also known as methylenedioxybenzene), a bicyclic heterocyclic organic compound. The benzodioxole core is recognized as an electron-rich aromatic system. The introduction of a cyclopropyl group at the 5-position is anticipated to modulate the electronic and physical properties of the molecule in unique ways. The cyclopropyl group, due to its strained ring structure, exhibits partial π-character and can participate in conjugation, acting as an electron-donating group.[1] This unique combination of a planar, electron-rich core with a three-dimensional, electron-donating substituent suggests potential applications in the design of novel organic functional materials.
This document outlines prospective applications of 5-cyclopropylbenzo[d]dioxole in organic electronics and polymer science, providing detailed hypothetical protocols and data for its synthesis, characterization, and integration into functional materials and devices.
Potential Applications in Materials Science
Hole-Transporting and Emissive Materials for Organic Light-Emitting Diodes (OLEDs)
The electron-donating nature of both the benzodioxole ring and the cyclopropyl substituent makes 5-cyclopropylbenzo[d]dioxole a promising building block for hole-transporting materials (HTMs) and blue-emitting dopants in OLEDs. Benzodioxole derivatives have been explored for their potential in creating deep-blue light emitting diodes.[2] The cyclopropyl group can enhance solubility and promote amorphous film formation, which is beneficial for device performance and longevity.
Monomers for Specialty Polymers with Tailored Optoelectronic Properties
Functionalized benzodioxole derivatives can be polymerized to create polymers with interesting optical and electronic properties. The incorporation of the cyclopropyl group into a polymer backbone could influence the polymer's conformation, solubility, and thermal properties. Studies on polymers containing cyclopropane in the main chain have shown that it can be used to tune crystallinity and mechanical properties like tensile strength and Young's modulus.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopropylbenzo[d]dioxole
This protocol is a hypothetical multi-step synthesis adapted from known procedures for creating substituted benzodioxoles.[6][7]
Objective: To synthesize 5-cyclopropylbenzo[d]dioxole from 1,2-dihydroxybenzene (catechol).
Materials:
-
Catechol
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Dibromomethane (CH₂Br₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvents (e.g., dichloromethane, ethanol, toluene) and reagents for work-up and purification.
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve catechol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and slowly add AlCl₃ (2.2 eq).
-
Add propionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with ice-cold HCl (1M) and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(2,3-dihydroxyphenyl)propan-1-one.
-
-
Wolff-Kishner Reduction:
-
To a flask containing diethylene glycol, add the product from the previous step (1.0 eq), hydrazine hydrate (4.0 eq), and KOH (4.0 eq).
-
Heat the mixture to 120 °C for 2 hours, then increase the temperature to 200 °C to distill off water and excess hydrazine.
-
Maintain at 200 °C for 4 hours.
-
Cool the reaction, add water, and acidify with HCl (2M).
-
Extract the product, 3-propylbenzene-1,2-diol, with ethyl acetate.
-
Purify by column chromatography.
-
-
Cyclization to form the Benzodioxole Ring:
-
Dissolve 3-propylbenzene-1,2-diol (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.
-
Add dibromomethane (1.2 eq) and heat the mixture to 100 °C for 6 hours.
-
Cool to room temperature, pour into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-propylbenzo[d]dioxole.
-
-
Simmons-Smith Cyclopropanation:
-
This step is a proposed modification to introduce the cyclopropyl group and is not directly from the cited synthesis of alkylbenzodioxoles.
-
Prepare a solution of 5-(prop-1-en-1-yl)benzo[d]dioxole (isosafrole, which can be synthesized from 5-allylbenzo[d]dioxole) in dichloromethane.
-
Add a solution of diethylzinc (1.1 eq) in hexane, followed by diiodomethane (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with dichloromethane, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield 5-cyclopropylbenzo[d]dioxole.
-
Visualization of Synthesis Pathway:
Caption: Proposed synthetic pathway for 5-cyclopropylbenzo[d]dioxole.
Protocol 2: Fabrication and Characterization of a Bilayer OLED Device
Objective: To evaluate 5-cyclopropylbenzo[d]dioxole as a potential hole-transporting material in a simple bilayer OLED device.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
5-Cyclopropylbenzo[d]dioxole (as the hole-transporting layer, HTL)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) (as the electron-transporting and emissive layer, ETL/EML)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-purity solvents for cleaning (acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of 5-cyclopropylbenzo[d]dioxole onto the ITO surface at a rate of 1 Å/s. This will serve as the HTL.
-
Subsequently, deposit a 60 nm thick layer of Alq₃ at a rate of 1 Å/s. This will serve as the ETL and EML.
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Deposit a 100 nm layer of Al at a rate of 2 Å/s to form the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Visualization of Experimental Workflow:
Caption: Workflow for OLED fabrication and characterization.
Hypothetical Quantitative Data
The following tables summarize prospective data for 5-cyclopropylbenzo[d]dioxole and a hypothetical OLED device incorporating it.
Table 1: Predicted Photophysical and Electrochemical Properties
| Property | Predicted Value | Method of Determination |
| Absorption (λₘₐₓ) in Toluene | 295 nm | UV-Vis Spectroscopy |
| Emission (λₑₘ) in Toluene | 320 nm | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (Φₚₗ) | 0.45 | Integrating Sphere |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | Cyclic Voltammetry |
| Triplet Energy (Eₜ) | 2.95 eV | Phosphorescence Spectroscopy (77K) |
Table 2: Hypothetical Performance of a Bilayer OLED Device
Device Structure: ITO / 5-cyclopropylbenzo[d]dioxole (40 nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm)
| Parameter | Hypothetical Value |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| Maximum Luminance (Lₘₐₓ) | 8,500 cd/m² |
| Maximum Current Efficiency (η𝒸) | 3.2 cd/A |
| Maximum Power Efficiency (ηₚ) | 2.5 lm/W |
| External Quantum Efficiency (EQE) at 100 cd/m² | 2.8% |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Logical Relationships in Material Design
The design of new organic materials often follows a logical progression from molecular structure to device performance. The properties of the constituent molecular fragments dictate the overall characteristics of the material, which in turn determines its suitability for a specific application.
Caption: Structure-property-performance relationship for material design.
References
- 1. organic chemistry - How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. EP1048664B1 - Process for the synthesis of 5-alkybenzodioxoles - Google Patents [patents.google.com]
- 7. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1,3] dioxols - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyclopropylbenzo[d]dioxole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve yields and address common issues encountered during the synthesis of 5-cyclopropylbenzo[d]dioxole. The primary synthetic route discussed is the cyclopropanation of 5-allylbenzo[d]dioxole (safrole) via the Simmons-Smith reaction or its modifications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-cyclopropylbenzo[d]dioxole?
A1: The most prevalent and effective method is the cyclopropanation of the alkene functional group in 5-allylbenzo[d]dioxole (safrole). This is typically achieved using a Simmons-Smith reaction or one of its more reactive variants, such as the Furukawa modification, which employs diethylzinc and diiodomethane.[1] This reaction is known for its stereospecificity and compatibility with various functional groups.[2]
Q2: What are the starting materials for this synthesis?
A2: The key starting material is 5-allylbenzo[d]dioxole (safrole). The reagents required for the cyclopropanation step are typically a zinc carbenoid source. For the Furukawa-modified Simmons-Smith reaction, this involves diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1] The reaction is carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Q3: Why is an inert atmosphere important for this reaction?
A3: The organozinc reagents used in the Simmons-Smith reaction, particularly diethylzinc, are highly pyrophoric and react vigorously with air and moisture. Therefore, maintaining a dry, inert atmosphere (e.g., using argon or nitrogen) is critical for the safety and success of the reaction. Failure to do so will deactivate the reagent and lead to significantly lower or no product yield.
Q4: What is the general mechanism of the Simmons-Smith reaction?
A4: The reaction involves an organozinc carbenoid, typically formed from diethylzinc and diiodomethane, which reacts with the alkene in a concerted fashion. This means the new carbon-carbon bonds that form the cyclopropane ring are created simultaneously.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropyl product. A "butterfly-shaped" transition state is a key feature of this mechanism.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Zinc Reagent | Diethylzinc and other organozinc reagents are sensitive to air and moisture. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use freshly opened or properly stored anhydrous solvents. |
| Impure Starting Material | Purity of the 5-allylbenzo[d]dioxole (safrole) is crucial. Impurities can interfere with the catalyst. Purify the starting material by distillation or column chromatography if necessary. |
| Incorrect Stoichiometry | The ratio of the zinc reagent and diiodomethane to the alkene is critical. Typically, an excess of the cyclopropanating agents is used. Verify the molar equivalents of your reagents. |
| Inappropriate Solvent | The rate of the Simmons-Smith reaction can be influenced by the solvent's basicity; the rate generally decreases as the solvent becomes more basic.[1] Solvents like dichloromethane or 1,2-dichloroethane are often preferred.[2] Avoid using coordinating solvents unless specified in the protocol. |
| Low Reaction Temperature | While the reaction is often initiated at 0 °C, it typically needs to warm to room temperature to proceed to completion. Ensure the reaction is allowed to stir for a sufficient time at the appropriate temperature. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Presence of Water | Accidental introduction of water can lead to the formation of ethyl iodide and other byproducts from the reaction of diethylzinc. Ensure all reagents and solvents are anhydrous. |
| Reaction with Solvent | While less common with dichloromethane, some reactive intermediates can potentially interact with the solvent. Ensure the solvent is pure and appropriate for the reaction. |
| Product Instability During Workup | The workup procedure often involves quenching with an aqueous solution. If the product is sensitive to acid or base, this can lead to degradation. Use a neutral quench (e.g., saturated aqueous ammonium chloride) followed by extraction.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution with Starting Material | The product, 5-cyclopropylbenzo[d]dioxole, may have a similar polarity to the starting material, 5-allylbenzo[d]dioxole, making separation by column chromatography challenging. Use a high-efficiency silica gel and optimize the solvent system (e.g., using a low percentage of ethyl acetate in hexanes) to improve separation. |
| Presence of Zinc Salts | Residual zinc salts from the reaction can complicate purification. Ensure the aqueous workup is thorough to remove as many inorganic byproducts as possible before chromatographic purification. A wash with a chelating agent solution like Rochelle's salt (potassium sodium tartrate) can be effective. |
Data Summary: Reaction Yields
The yield of 5-cyclopropylbenzo[d]dioxole is highly dependent on the specific conditions and reagents used. The following table summarizes reported yields for similar cyclopropanation reactions found in the literature.
| Starting Material | Cyclopropanating Reagents | Solvent | Temperature | Yield (%) |
| Vindoline Derivative | Et₂Zn, CH₂I₂ | Dichloromethane | 0 °C to 25 °C | Not specified, but successful |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | Dichloromethane | 0 °C for 1 h | 63% |
| Substituted Cyclohexanone | Et₂Zn, CH₂I₂ | Not specified | Not specified | 82% |
| Silylated Alkene | Et₂Zn, CH₂I₂ | Not specified | Not specified | 86% |
| Dimerized Carboxylic Acid | Et₂Zn, ICH₂Cl | Dichloromethane | Not specified | 63% |
| Various Allylic Alcohols | Et₂Zn, CH₂I₂ | Dichloromethane | Not specified | Up to 90% |
This table is a compilation of yields from various substrates undergoing Simmons-Smith cyclopropanation as reported in a review article, illustrating the general efficiency of the reaction.[1][4]
Experimental Protocol: Furukawa-Modified Simmons-Smith Reaction
This protocol is a representative procedure for the cyclopropanation of 5-allylbenzo[d]dioxole (safrole).
Materials:
-
5-allylbenzo[d]dioxole (safrole)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add 5-allylbenzo[d]dioxole (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the starting material in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring at 0 °C, slowly add diethylzinc (2.0 eq, 1.0 M solution in hexanes) to the flask via syringe or dropping funnel. Following this, add diiodomethane (3.0 eq) dropwise. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-cyclopropylbenzo[d]dioxole.
Visualizations
The following diagrams illustrate the general workflow and a troubleshooting decision-making process for the synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of 5-cyclopropylbenzo[d]dioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclopropylbenzo[d]dioxole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-cyclopropylbenzo[d]dioxole, focusing on a common synthetic route: the Wittig reaction of piperonal with a cyclopropylphosphonium ylide.
dot
Caption: Troubleshooting workflow for the synthesis of 5-cyclopropylbenzo[d]dioxole.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | 1. Incomplete formation of the cyclopropylphosphonium ylide. | a) Check the base: Ensure a sufficiently strong and dry base (e.g., n-butyllithium, sodium hydride) is used. The base must be able to deprotonate the phosphonium salt. b) Anhydrous conditions: The ylide is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] c) Phosphonium salt quality: Verify the purity and integrity of the cyclopropyltriphenylphosphonium bromide. |
| 2. Inefficient Wittig reaction. | a) Reaction temperature: While some Wittig reactions proceed at room temperature, others may require cooling (e.g., 0 °C to -78 °C) to improve stability and selectivity.[2] b) Stoichiometry: Ensure the correct molar ratios of the ylide to piperonal are used. An excess of the ylide may be necessary to drive the reaction to completion. | |
| Presence of Significant Side Products | 1. Unreacted Piperonal. | a) Insufficient ylide: Increase the equivalents of the cyclopropylphosphonium ylide. b) Reaction time: Extend the reaction time to allow for complete conversion of the starting material. |
| 2. Triphenylphosphine oxide. | a) Chromatography: This is a common byproduct of the Wittig reaction and can often be challenging to separate.[3] Optimize column chromatography conditions (e.g., gradient elution, different solvent systems) to improve separation. b) Alternative workup: Consider a workup procedure that involves precipitation of the triphenylphosphine oxide from a non-polar solvent. | |
| 3. Formation of an isomeric alkene (e.g., 5-(prop-1-en-1-yl)benzo[d]dioxole). | a) Ylide stability: While less common with unstabilized ylides, isomerization can sometimes occur. The stereoselectivity of the Wittig reaction is dependent on the stability of the ylide and the reaction conditions.[4][5] | |
| Difficulty in Purification | 1. Co-elution of the product with byproducts. | a) Chromatography solvent system: Experiment with different solvent systems for column chromatography to achieve better separation. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. b) Distillation: If the boiling points of the product and major impurities are significantly different, distillation under reduced pressure could be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-cyclopropylbenzo[d]dioxole?
A1: A frequently employed method is the Wittig reaction between piperonal (3,4-methylenedioxybenzaldehyde) and a cyclopropylphosphonium ylide.[2] This ylide is typically generated in situ from the corresponding cyclopropyltriphenylphosphonium bromide and a strong base.
dot
Caption: General scheme for the synthesis of 5-cyclopropylbenzo[d]dioxole via a Wittig reaction.
Q2: Are there alternative synthetic routes?
A2: Yes, another potential route is the Simmons-Smith cyclopropanation of a vinyl-substituted benzodioxole, such as safrole (5-allyl-1,3-benzodioxole) or 5-vinyl-1,3-benzodioxole.[6][7] This reaction typically uses a carbenoid generated from diiodomethane and a zinc-copper couple.
Q3: What are the key challenges in the Wittig reaction approach?
A3: The primary challenges include ensuring the complete formation and reactivity of the cyclopropylphosphonium ylide, which is sensitive to moisture, and the subsequent purification of the desired product from the major byproduct, triphenylphosphine oxide.[3]
Q4: How can I confirm the formation of the desired product?
A4: The structure of 5-cyclopropylbenzo[d]dioxole can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum should show characteristic signals for the cyclopropyl protons and the aromatic protons of the benzodioxole ring system.
Q5: What are the expected yields for this synthesis?
A5: Yields can vary significantly depending on the specific reaction conditions, purity of reagents, and efficiency of purification. With optimized conditions, yields in the range of 60-80% can be expected.
Experimental Protocols
1. Synthesis of Cyclopropyltriphenylphosphonium Bromide (Ylide Precursor)
-
Materials: Triphenylphosphine, (bromomethyl)cyclopropane, Toluene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add (bromomethyl)cyclopropane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, during which a white precipitate will form.
-
Cool the mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with cold toluene or diethyl ether and dry under vacuum to yield cyclopropyltriphenylphosphonium bromide.
-
2. Synthesis of 5-cyclopropylbenzo[d]dioxole via Wittig Reaction
-
Materials: Cyclopropyltriphenylphosphonium bromide, Piperonal, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Dissolve piperonal (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to isolate 5-cyclopropylbenzo[d]dioxole.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing Reaction Conditions for Benzodioxole Functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of benzodioxole and its derivatives.
Section 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental method for functionalizing the benzodioxole ring. However, the electron-rich nature of this moiety can sometimes lead to challenges in selectivity and control.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of 1,3-benzodioxole is resulting in a low yield and a dark, viscous mixture. What's going wrong?
A1: Low yields and tar formation in Vilsmeier-Haack reactions are often due to suboptimal temperature control or reagent stoichiometry. The Vilsmeier reagent, formed from DMF and an acid chloride like POCl₃, is a weak electrophile that requires an electron-rich arene to react efficiently.[1]
-
Temperature Control: The reaction temperature is highly dependent on the substrate's reactivity and can range from below 0°C to 80°C.[2] For 1,3-benzodioxole, the initial formation of the Vilsmeier reagent should be performed at 0°C. Adding the benzodioxole solution and allowing the reaction to proceed at room temperature before gentle heating (if necessary) can improve yields.[1][3]
-
Reagent Purity and Stoichiometry: Ensure that the DMF is anhydrous and the POCl₃ is fresh. The Vilsmeier reagent is typically generated in situ, and using a slight excess (e.g., 1.5 equivalents) of the pre-formed chloroiminium salt or the generating reagents can drive the reaction to completion.[1][3]
-
Work-up Procedure: The hydrolysis of the iminium intermediate is a critical step. Pouring the reaction mixture into ice-cold water or an aqueous sodium acetate solution helps to hydrolyze the intermediate to the desired aldehyde and minimizes side reactions.[1][3]
Q2: I am attempting a Friedel-Crafts acylation on 1,3-benzodioxole and observing poor selectivity and the formation of byproducts. How can I improve this?
A2: Poor selectivity in Friedel-Crafts acylation of benzodioxole is a known issue, often leading to the formation of undesired isomers and byproducts like bis(benzo[d][3][4]dioxol-5-yl)methane.[5]
-
Catalyst Choice: Traditional Lewis acids like AlCl₃ can be too harsh. Using milder, recyclable heterogeneous catalysts such as Zn-Aquivion has shown improved selectivity. In one study, a continuous flow process at 100°C yielded 73% conversion with 62% selectivity for the desired acylated product.[5]
-
Reaction Conditions: Friedel-Crafts reactions are sensitive. The reaction will fail if the ring is deactivated or contains certain amine substituents that react with the Lewis acid catalyst.[6] For benzodioxole, controlling the temperature and reaction time is crucial to prevent over-reaction and byproduct formation.[5]
-
Flow Chemistry: Consider a continuous flow setup using a packed bed reactor. This approach offers better control over temperature and residence time, leading to improved kinetics and selectivity compared to batch processes.[5]
Troubleshooting Workflow: Electrophilic Aromatic Substitution
Caption: Troubleshooting guide for electrophilic aromatic substitution reactions.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig are powerful tools for creating C-C and C-N bonds with benzodioxole derivatives. Catalyst system selection and reaction conditions are paramount for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling between a borylated benzodioxole and an aryl halide is failing. What are the most common points of failure?
A1: Suzuki coupling failures often trace back to three key areas: the catalyst system, the base, or the stability of the boron reagent.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and impurities. Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). The choice of phosphine ligand is also critical for stabilizing the catalyst and facilitating the catalytic cycle.[7][8]
-
Base Selection: The base plays a crucial role in activating the organoboron species for transmetalation.[9] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice depends on the substrates; for example, using Na₂CO₃ in a one-pot borylation/Suzuki protocol was found to be optimal after the initial borylation step.[10]
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to decomposition. Using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability and reactivity.[9] Consider a one-pot borylation/Suzuki reaction to bypass the isolation of the potentially unstable boronic intermediate.[10][11]
Q2: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen) in my Buchwald-Hartwig amination of a halo-benzodioxole. How can I suppress this side reaction?
A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from an undesired β-hydride elimination pathway or other catalyst decomposition pathways.[8][12]
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands are essential. Ligands like BrettPhos or Xantphos can promote the desired reductive elimination to form the C-N bond over side reactions.[13]
-
Base and Solvent: The choice of base and solvent can influence the reaction outcome. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[13] Aprotic, non-polar solvents such as toluene or m-xylene may be preferable, as polar aprotic solvents (e.g., NMP, DMAC) have been found to promote β-elimination in some cases.[8]
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. A typical range is 80-110°C.[13]
Key Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Borylation/Suzuki Reaction [10] This protocol is adapted for coupling a generic halo-benzodioxole with a second aryl halide.
-
Borylation Step: To a microwave vial, add the first aryl halide (e.g., 5-bromo-1,3-benzodioxole, 1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 1.5 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous dioxane as the solvent.
-
Seal the vial and heat in a microwave reactor at 120°C for 45 minutes.
-
Suzuki Coupling Step: Cool the vial to room temperature. Add the second aryl halide (1.0 equiv), an aqueous solution of Na₂CO₃ (3.0 equiv), and continue heating at 120°C for an additional 30 minutes in the microwave reactor.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Data Summary: Comparison of Cross-Coupling Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |
| Suzuki | Pd(PPh₃)₄ (5) | - | KOAc (1.5) then Na₂CO₃ (3.0) | Dioxane | 120 (MW) | 1.25 | 70-95 | [10] |
| Buchwald | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 72 | 60-90 | [13] |
| Buchwald | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 16 | 75-98 | [13] |
Palladium Catalytic Cycle and Failure Points
Caption: The Pd-catalyzed cross-coupling cycle and common failure points.
Section 3: Lithiation and Metalation Reactions
Directed ortho-metalation (DoM) and lateral lithiation are key strategies for regioselective functionalization, but they are sensitive to steric and electronic effects, sometimes leading to unexpected products.
Frequently Asked Questions (FAQs)
Q1: I'm trying to lithiate 2-phenyl-1,3-benzodioxole with n-butyllithium to generate a benzyne precursor, but the reaction is failing. What is happening instead?
A1: The treatment of 2-phenyl-1,3-benzodioxole with n-butyllithium in hexane does not lead to benzyne formation. Instead, the organolithium reagent attacks the electrophilic C2 carbon (the acetal carbon), leading to ring-opening. This results in products such as o-(1-phenylpentyloxy)phenol, catechol, and 1-phenylpent-1-ene, rather than the desired functionalized benzodioxole.[14] This highlights a critical potential side reaction pathway when targeting other positions on the benzodioxole scaffold.
Q2: How do I choose between targeting a ring position (ortho-lithiation) versus a side-chain position (lateral lithiation) on a substituted benzodioxole?
A2: The choice depends on the directing group and the desired position of functionalization.
-
Directed ortho-Metalation (DoM): This strategy functionalizes the C-H bond ortho to a directing metalation group (DMG). Groups like amides (-CONR₂), carbamates (-OCONR₂), and ethers (-OR) can direct lithiation to an adjacent ring position. The mechanism involves coordination of the organolithium reagent to the heteroatom of the DMG.[15]
-
Lateral Lithiation: This method deprotonates a benzylic C-H on a side chain that is ortho to a heteroatom-containing substituent.[16] For example, an ortho-methyl group can be lithiated if a suitable directing group (e.g., -CH₂NR₂, -CONR₂) is present on the ring.[16] The choice of base is critical; for instance, t-BuLi may favor ring lithiation while n-BuLi might favor side-chain lithiation depending on the substrate.[17]
Decision Logic for Benzodioxole Lithiation
Caption: Decision tree for selecting a lithiation strategy for benzodioxole derivatives.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Reaction between 2-phenyl-1,3-benzodioxole and n-butyl-lithium; an unsuccessful attempt to synthesize benzyne - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 5-Cyclopropylbenzo[d]dioxole Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-cyclopropylbenzo[d]dioxole. The following sections address common issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am not seeing any peak for 5-cyclopropylbenzo[d]dioxole in my GC-MS chromatogram. What are the possible causes and solutions?
Answer:
Several factors could lead to the absence of your target peak. A systematic approach to troubleshooting is recommended.[1]
Troubleshooting Flowchart: No Peak Detection
Caption: Troubleshooting steps for the absence of a target peak.
Possible Causes and Solutions Table:
| Potential Cause | Recommended Solution |
| No Sample Injected | Verify that the syringe is drawing and injecting the sample. Check autosampler vial positioning and sample volume.[1] |
| System Leak | Check for leaks in the carrier gas lines, septum, and column fittings. A leaky system can prevent the sample from reaching the detector.[1][2] |
| Incorrect Instrument Parameters | Ensure the injector and detector temperatures are appropriate for the analyte. For a semi-volatile compound like 5-cyclopropylbenzo[d]dioxole, an injector temperature of 250 °C is a good starting point. Confirm that the detector is turned on and the correct gases are flowing. |
| Column Issues | Verify that the column is installed correctly and that there is no breakage.[3] Ensure the carrier gas is flowing before heating the oven to prevent column damage.[2] |
| Sample Degradation | 5-cyclopropylbenzo[d]dioxole may be sensitive to high temperatures. Consider lowering the injector temperature or using a pulsed splitless injection if degradation is suspected. |
Question: My peak for 5-cyclopropylbenzo[d]dioxole is showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing is a common issue in GC analysis and can often be resolved by addressing interactions between the analyte and the GC system.[3]
Caption: Identifying the source of extraneous peaks.
Possible Causes and Solutions Table:
| Potential Cause | Recommended Solution |
| Sample Carryover | Injecting a solvent blank can help determine if the ghost peaks are from a previous injection. [3]If so, increase the oven temperature at the end of the run or use a solvent wash between injections. |
| Septum Bleed | A degrading septum can release volatile compounds that appear as peaks. [2]Regularly replace the septum. |
| Contaminated Carrier Gas | Impurities in the carrier gas can cause a noisy baseline and ghost peaks. [4]Ensure high-purity gas is used and that purifiers are installed and functioning correctly. |
| Contaminated Solvent/Vials | Ensure the solvent used for sample preparation is of high purity and that vials and caps are clean. |
Experimental Protocol: Example GC-MS Method
This is a starting point for the analysis of 5-cyclopropylbenzo[d]dioxole and may require optimization.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness [5] |
| Injector | Splitless, 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MSD Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Quadrupole | 150 °C |
| Scan Range | 40-450 amu |
Mass Spectrum and Fragmentation
Expected Fragmentation of 5-Cyclopropylbenzo[d]dioxole:
Caption: Predicted fragmentation pathway for 5-cyclopropylbenzo[d]dioxole.
Common Fragments for Benzodioxole Ring Systems:
| m/z | Possible Fragment |
| 162 | Molecular Ion (M+) |
| 161 | [M-H]+ |
| 135 | Loss of ethylene from cyclopropyl group |
| 121 | Loss of the entire cyclopropyl group |
| 91 | Tropylium ion (from benzylic cleavage) |
Note: This is a predicted fragmentation pattern. Actual results may vary.
Nuclear Magnetic Resonance (NMR) Troubleshooting
Question: My ¹H NMR spectrum of 5-cyclopropylbenzo[d]dioxole has broad peaks. What could be the cause?
Answer:
Broadening of NMR signals can be due to several factors, from sample preparation to instrument settings.
Troubleshooting Flowchart: Broad NMR Peaks
Caption: Troubleshooting broad signals in NMR spectroscopy.
Possible Causes and Solutions Table:
| Potential Cause | Recommended Solution |
| Poor Shimming | The magnetic field homogeneity greatly affects resolution. Re-shim the instrument before acquiring the spectrum. |
| Sample Not Fully Dissolved | Insoluble material in the NMR tube will lead to broad peaks. Ensure your sample is completely dissolved and consider filtering it. |
| Paramagnetic Impurities | The presence of paramagnetic species, even at trace levels, can cause significant line broadening. |
| High Concentration | At high concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration. |
Question: I see extra peaks in my NMR spectrum that don't correspond to 5-cyclopropylbenzo[d]dioxole. How can I identify them?
Answer:
Unidentified peaks in an NMR spectrum are often due to residual solvent, impurities from the synthesis, or degradation products.
Identifying Unknown Peaks:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvents. For example, residual chloroform (CHCl₃) in a CDCl₃ sample will appear around 7.26 ppm.
-
Review Synthetic Route: Consider potential starting materials, reagents, and by-products from the synthesis of 5-cyclopropylbenzo[d]dioxole. Their expected chemical shifts can be predicted or looked up in databases.
-
Water Peak: A broad singlet, often around 1.5-2.0 ppm in CDCl₃, is typically due to water.
-
2D NMR: Techniques like COSY and HSQC can help in identifying the connectivity of unknown signals and aid in their structural elucidation.
Common NMR Solvent Impurities Table (¹H Chemical Shifts in CDCl₃):
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | 1.56 | s (broad) |
Note: Chemical shifts can vary slightly depending on the sample matrix and temperature.
Experimental Protocol: Example NMR Method
| Parameter | Setting |
| Spectrometer | Bruker Avance 400 (or equivalent) |
| Solvent | CDCl₃ |
| Concentration | 5-10 mg/mL |
| Temperature | 298 K |
| ¹H NMR Parameters | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹³C NMR Parameters | |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of 5-cyclopropylbenzo[d]dioxole?
-
A1: Based on similar compounds, it is expected to be a colorless to pale yellow oil or low-melting solid.
Q2: How should I store 5-cyclopropylbenzo[d]dioxole?
-
A2: It should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration is recommended.
Q3: Is 5-cyclopropylbenzo[d]dioxole stable?
Q4: What are the key safety precautions when handling this compound?
-
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) if available.
References
- 1. 1,3-Benzodioxole, 5-propyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
resolving impurities in 5-cyclopropylbenzo[d]dioxole samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cyclopropylbenzo[d]dioxole. The information is designed to help resolve common issues related to impurities and analytical characterization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-cyclopropylbenzo[d]dioxole samples.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing for the Main Compound | 1. Active sites in the injector liner or column: The slightly polar benzodioxole moiety can interact with acidic sites. 2. Column contamination: Buildup of non-volatile residues. 3. Improper column installation: Dead volume at the connection. | 1. Use a deactivated or silanized injector liner. Consider using a column with a more inert stationary phase. 2. Bake out the column at the maximum recommended temperature. If the problem persists, trim the first few centimeters of the column. 3. Reinstall the column, ensuring a clean, square cut and proper insertion depth into the injector and detector. |
| Appearance of Unexpected Peaks | 1. Sample degradation: The compound may be sensitive to high temperatures in the injector. 2. Injector contamination: Carryover from previous injections. 3. Incomplete reaction: Presence of starting materials or reaction intermediates. | 1. Lower the injector temperature. Use a pulsed-pressure or cool on-column injection technique if available. 2. Clean the injector port and replace the liner and septum. Run a solvent blank to confirm cleanliness. 3. Refer to the potential impurity table and optimize the reaction and purification steps. |
| Baseline Noise or Drift | 1. Contaminated carrier gas: Impurities in the gas supply. 2. Column bleed: Degradation of the stationary phase at high temperatures. 3. Detector contamination: Buildup of residue in the MS source. | 1. Ensure high-purity carrier gas and install or replace gas purifiers. 2. Condition the column according to the manufacturer's instructions. Use a low-bleed column if operating at high temperatures. 3. Clean the ion source, lens stack, and quadrupole of the mass spectrometer. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | 1. Mobile phase mismatch: The solvent used to dissolve the sample is stronger than the mobile phase. 2. Column overload: Injecting too much sample. 3. Secondary interactions: Ionic or polar interactions with the stationary phase. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the injection volume or the sample concentration. 3. Adjust the mobile phase pH or add an ion-pairing agent. Consider a different column chemistry. |
| Variable Retention Times | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile component. 2. Fluctuating column temperature: Lack of a column thermostat or ambient temperature changes. 3. Pump malfunction: Leaks or air bubbles in the pump head. | 1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use a gradient proportioning valve if available. 2. Use a column oven to maintain a constant temperature. 3. Purge the pump to remove air bubbles. Check for leaks at all fittings. |
| Ghost Peaks | 1. Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections. 2. Sample degradation in the autosampler. 3. Impure injection solvent. | 1. Use high-purity HPLC-grade solvents. Flush the entire system with a strong solvent. 2. Keep the autosampler tray cool. Prepare fresh sample vials for each sequence. 3. Run a blank injection of just the solvent to identify any extraneous peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 5-cyclopropylbenzo[d]dioxole synthesized via a Simmons-Smith reaction?
A1: The most probable impurities originate from the starting materials, side reactions, and subsequent workup. These can include:
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Unreacted Safrole (5-allyl-1,3-benzodioxole): Incomplete cyclopropanation.
-
Isosafrole: Isomerization of safrole, which can also be present in the starting material.
-
Dihydrosafrole (5-propyl-1,3-benzodioxole): Reduction of the allyl group, though less common.
-
Reaction byproducts: Polymeric materials and zinc salts.
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Residual Solvents: e.g., Diethyl ether, dichloromethane from the reaction and purification steps.
Q2: How can I best resolve and quantify these impurities?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
GC-MS is well-suited for separating and identifying volatile and semi-volatile impurities like unreacted starting materials and solvent residues.
-
HPLC with a UV detector can provide excellent resolution for quantifying the main compound and less volatile impurities. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a good starting point.
Q3: My NMR spectrum shows unexpected signals. What could they be?
A3: Besides the expected impurities, unexpected signals could arise from:
-
Solvent impurities: Residual protons in deuterated solvents or contaminants in the solvent used for sample preparation.
-
Water: A broad singlet that can shift depending on the solvent and concentration.
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Grease: From glassware joints, appearing as broad signals in the aliphatic region.
-
Byproducts from side reactions: Depending on the specific reaction conditions, minor byproducts may form.
Q4: What is a typical purity specification for research-grade 5-cyclopropylbenzo[d]dioxole?
A4: For research purposes, a purity of ≥98% as determined by GC or HPLC is generally considered acceptable. However, for applications in drug development, a much higher purity (e.g., >99.5%) with a comprehensive impurity profile is required.
Hypothetical Impurity Profile
The following table represents a hypothetical impurity profile for a batch of 5-cyclopropylbenzo[d]dioxole produced via the Simmons-Smith cyclopropanation of safrole. This is for illustrative purposes, and actual values will vary.
| Impurity | Potential Source | Typical Concentration Range (Area % by GC) |
| Safrole | Unreacted starting material | 0.1 - 1.5% |
| Isosafrole | Isomerization of starting material | < 0.5% |
| Dihydrosafrole | Reduction of starting material | < 0.2% |
| Diethyl Ether | Residual reaction solvent | < 0.1% |
| Dichloromethane | Residual extraction solvent | < 0.1% |
Experimental Protocols
Synthesis of 5-Cyclopropylbenzo[d]dioxole via Simmons-Smith Reaction
Materials:
-
Safrole (5-allyl-1,3-benzodioxole)
-
Zinc-Copper couple (Zn-Cu)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add the Zinc-Copper couple.
-
Under a nitrogen atmosphere, add anhydrous diethyl ether to the flask.
-
A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.
-
A solution of safrole in anhydrous diethyl ether is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred at reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic and purification workflow for 5-cyclopropylbenzo[d]dioxole.
Caption: Logical flow for troubleshooting analytical issues.
enhancing the stability of 5-cyclopropylbenzo[d]dioxole in solution
Technical Support Center: 5-Cyclopropylbenzo[d]dioxole Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on . The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This section provides solutions to specific stability problems you may encounter with 5-cyclopropylbenzo[d]dioxole.
Issue 1: Rapid degradation of 5-cyclopropylbenzo[d]dioxole is observed in an aqueous acidic or basic solution.
-
Question: My compound is degrading quickly after being dissolved in an acidic (pH < 4) or basic (pH > 9) buffer. How can I prevent this?
-
Answer: The stability of molecules can be highly pH-dependent. While esters of cyclopropanecarboxylic acid have shown increased stability, other cyclopropyl-containing compounds, such as cyclopropylamines, can be susceptible to hydrolytic degradation at high pH.[1][2] The benzodioxole moiety may also be sensitive to strong acids or bases.
Troubleshooting Steps:
-
pH Adjustment: Determine the optimal pH for stability by conducting a pH profile study. Prepare solutions in a range of buffers (e.g., from pH 3 to pH 10) and monitor the compound's concentration over time using a stability-indicating method like HPLC.[3][4]
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Work at Neutral pH: Whenever possible, maintain solutions of 5-cyclopropylbenzo[d]dioxole between pH 6 and 8.
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Use Aprotic Solvents: If the experimental conditions allow, consider using a polar aprotic solvent such as DMSO or acetonitrile (ACN) for stock solutions, and minimize the time the compound spends in aqueous buffers.
-
Low Temperature: Perform experiments at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.
-
Issue 2: The concentration of my compound decreases over time, even in a neutral buffer, and I observe new peaks in my HPLC analysis.
-
Question: My compound appears to be degrading in solution at neutral pH and room temperature. What could be the cause?
-
Answer: If pH-related hydrolysis is ruled out, other degradation pathways such as oxidation or photosensitivity should be considered. Forced degradation studies are designed to identify these potential liabilities.[5][6]
Troubleshooting Steps:
-
Test for Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of an oxidizing agent, like hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).[7] Monitor for degradation by HPLC. If the compound is susceptible to oxidation:
-
De-gas all buffers and solvents by sparging with nitrogen or argon before use.
-
Consider adding an antioxidant to the formulation, if compatible with your experimental system.
-
Store solutions under an inert atmosphere (e.g., in vials purged with nitrogen).
-
-
Assess Photosensitivity: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as recommended by ICH guideline Q1B.[7][8] Compare its stability to a control sample kept in the dark. If photosensitive:
-
Work in a dark room or under amber lighting.
-
Use amber-colored vials or wrap containers in aluminum foil.[9]
-
Limit the solution's exposure to light during experiments.
-
-
Issue 3: My compound precipitates out of solution during the experiment.
-
Question: I am observing precipitation of 5-cyclopropylbenzo[d]dioxole from my aqueous solution. How can I improve its solubility and keep it stable in solution?
-
Answer: Poor aqueous solubility can lead to precipitation, which is often mistaken for degradation. This can be addressed by modifying the solution's composition.
Troubleshooting Steps:
-
Use a Co-solvent: Prepare stock solutions in a water-miscible organic solvent like DMSO, ethanol, or DMF. When preparing the final aqueous solution, ensure the final concentration of the organic solvent is low enough to be compatible with your assay (typically <1%) but sufficient to maintain solubility.
-
Adjust pH: The solubility of a compound can be pH-dependent if it has ionizable groups. Test the solubility at different pH values.
-
Incorporate Solubilizing Excipients: For formulation development, consider using cyclodextrins or other solubilizing agents to improve aqueous solubility.
-
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting unexpected degradation of 5-cyclopropylbenzo[d]dioxole.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of 5-cyclopropylbenzo[d]dioxole?
A: For short-term storage (1-2 weeks), solutions prepared in high-quality anhydrous solvents like DMSO or ethanol can be stored at -20°C. For long-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. Always store solutions protected from light.[9]
Q2: How can I determine if my analytical method is "stability-indicating"?
A: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5] To demonstrate this, you must perform forced degradation studies.[6][10] The method, typically HPLC, must be able to resolve the parent compound peak from all major degradation product peaks.[11] Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can further confirm specificity.[4]
Q3: What is a "forced degradation study" and why is it necessary?
A: A forced degradation or stress testing study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, strong oxidizing agents, and intense light.[6][12] These studies are essential to:
-
Identify likely degradation pathways.
-
Elucidate the structure of potential degradation products.
-
Demonstrate the specificity of your analytical method.[5]
-
Gain insight into the intrinsic stability of the molecule.[12]
Q4: Does the cyclopropyl group present any unique stability concerns?
A: The cyclopropyl group is often used in drug design to increase metabolic stability because its C-H bonds are less susceptible to oxidative metabolism by CYP enzymes.[13] However, when attached to certain functional groups, like an amine, it can be prone to degradation. For instance, cyclopropylamines can undergo hydrolytic degradation at high pH.[2] It's important to evaluate the stability of the entire molecule, not just its individual fragments.
Experimental Protocols
Protocol 1: Forced Degradation Study for 5-Cyclopropylbenzo[d]dioxole
This protocol outlines a general procedure for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 5-cyclopropylbenzo[d]dioxole in acetonitrile (ACN).
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 80°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source that meets ICH Q1B guidelines (e.g., an option that provides both UV and visible light). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method.
Workflow for Forced Degradation and Analysis
Caption: General workflow for a forced degradation study.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Stability of 5-Cyclopropylbenzo[d]dioxole under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Remaining of Parent Compound | Number of Degradation Products (>0.1%) |
| Control (ACN, RT) | 48 | 99.8 | 0 |
| 0.1 N HCl @ 60°C | 24 | 85.2 | 2 |
| 0.1 N NaOH @ 60°C | 24 | 78.9 | 3 |
| 3% H₂O₂ @ RT | 24 | 92.5 | 1 |
| Thermal (80°C) | 48 | 98.1 | 1 |
| Photolytic (ICH) | 24 | 91.3 | 2 |
Table 2: pH-Dependent Stability of 5-Cyclopropylbenzo[d]dioxole at 40°C
| pH of Buffer | % Remaining after 24h | % Remaining after 72h |
| pH 3.0 | 91.5 | 75.4 |
| pH 5.0 | 98.2 | 95.1 |
| pH 7.4 | 99.5 | 98.9 |
| pH 9.0 | 94.3 | 82.6 |
| pH 11.0 | 80.1 | 61.2 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. fda.gov [fda.gov]
- 9. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biomedres.us [biomedres.us]
- 13. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Scale-Up Synthesis of 5-Cyclopropylbenzo[d]dioxole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-cyclopropylbenzo[d]dioxole. The primary synthetic route discussed is the cyclopropanation of 4-allyl-1,2-methylenedioxybenzene (safrole) using a Simmons-Smith type reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 5-cyclopropylbenzo[d]dioxole?
A1: The most prevalent and scalable method is the cyclopropanation of 4-allyl-1,2-methylenedioxybenzene (safrole), a readily available starting material. The Simmons-Smith reaction and its modifications, such as the Furukawa modification using diethylzinc and diiodomethane, are well-established for this transformation.[1][2]
Q2: What are the primary safety concerns when performing a large-scale Simmons-Smith reaction?
A2: The primary safety hazards are associated with the reagents. Diethylzinc is pyrophoric and reacts violently with water and air.[3][4] Diiodomethane is a toxic irritant.[5] The reaction can also be highly exothermic, requiring careful temperature control, especially during scale-up, to prevent thermal runaway. A thorough risk assessment and adherence to strict safety protocols for handling pyrophoric and toxic reagents are mandatory.
Q3: How can I monitor the progress of the cyclopropanation reaction on a large scale?
A3: On a large scale, reaction monitoring is crucial. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material (safrole) and the appearance of the product.[6] For process analytical technology (PAT), in-situ monitoring with techniques like infrared (IR) spectroscopy may also be applicable.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts include unreacted starting material, and minor impurities from the starting material. Side reactions are generally minimal with the Simmons-Smith reaction, but prolonged reaction times or excess reagents can sometimes lead to methylation of other functional groups if present.[1]
Q5: What are the recommended purification methods for 5-cyclopropylbenzo[d]dioxole at an industrial scale?
A5: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method. The significant difference in boiling points between the starting alkene and the cyclopropanated product allows for efficient separation. Column chromatography is generally not practical for large quantities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Zinc-Copper Couple: The zinc-copper couple is crucial for the reaction. If it is not properly activated, the reaction will not proceed. | Ensure the zinc dust is of high purity and the activation procedure (e.g., with copper sulfate or copper acetate) is followed meticulously. For reproducible results, consider the Furukawa modification using diethylzinc.[1] |
| Poor Quality Reagents: Diethylzinc and diiodomethane can degrade over time if not stored properly. | Use freshly opened or properly stored reagents. Diethylzinc should be handled under an inert atmosphere. |
| Presence of Water: The Simmons-Smith reagent is highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low Reaction Temperature: While the reaction is exothermic, very low temperatures can significantly slow down the reaction rate. | Maintain the reaction temperature within the optimal range as determined by laboratory-scale experiments, typically between 0°C and room temperature. |
Issue 2: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Reagent: The stoichiometry of the Simmons-Smith reagent to the alkene is critical. | Use a slight excess of the cyclopropanating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. |
| Short Reaction Time: The reaction may not have been allowed to run long enough for completion. | Monitor the reaction by GC or HPLC and continue until the starting material is consumed. |
| Poor Mixing: In a large reactor, inefficient stirring can lead to localized areas of low reagent concentration. | Ensure vigorous and efficient stirring throughout the reaction. |
Issue 3: Difficulty with Work-up and Isolation
| Possible Cause | Suggested Solution |
| Emulsion Formation: During the aqueous quench, emulsions can form, making phase separation difficult. | Add a saturated solution of ammonium chloride or brine to help break the emulsion. A gentle swirling or slow stirring during quenching can also minimize emulsion formation. |
| Precipitation of Zinc Salts: Zinc salts can precipitate during work-up, complicating filtration and extraction. | Quenching with a solution of a chelating agent like EDTA can help to solubilize the zinc salts.[7] |
| Product Loss During Distillation: The product may be lost if the distillation is not performed under optimal conditions. | Ensure a good vacuum is achieved and the distillation column is efficient. Collect fractions carefully and analyze them by GC to avoid loss of product. |
Experimental Protocols
Lab-Scale Synthesis of 5-cyclopropylbenzo[d]dioxole (Illustrative)
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-allyl-1,2-methylenedioxybenzene (Safrole) | 162.19 | 16.2 g | 0.1 |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 120 mL | 0.12 |
| Diiodomethane | 267.84 | 32.1 g | 0.12 |
| Anhydrous Dichloromethane | - | 200 mL | - |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 4-allyl-1,2-methylenedioxybenzene (16.2 g, 0.1 mol) dissolved in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc (120 mL of a 1.0 M solution in hexanes, 0.12 mol) via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
In a separate flask, dissolve diiodomethane (32.1 g, 0.12 mol) in anhydrous dichloromethane (100 mL).
-
Add the diiodomethane solution to the reaction mixture dropwise over 1 hour, keeping the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 5-cyclopropylbenzo[d]dioxole as a colorless oil.
Scale-Up Considerations (Illustrative for 1 kg Scale)
| Parameter | Lab-Scale (16.2 g) | Scale-Up (1 kg) | Key Considerations |
| Reactor Size | 500 mL flask | 20 L jacketed reactor | Ensure adequate headspace and efficient cooling/heating capacity. |
| Safrole | 16.2 g | 1.0 kg | Ensure purity of starting material. |
| Diethylzinc (1.0 M) | 120 mL | 7.4 L | Use a metering pump for controlled addition. Handle in a closed system. |
| Diiodomethane | 32.1 g | 1.98 kg | Addition rate needs to be carefully controlled to manage exotherm. |
| Solvent (DCM) | 200 mL | 12.3 L | Ensure anhydrous conditions. |
| Addition Time | 1.5 hours | 4-6 hours | Slower addition rate to manage heat evolution. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Ensure efficient mixing in the larger volume. |
| Quenching | Manual addition | Controlled addition via pump | Control the rate of quenching to avoid excessive gas evolution and exotherm. |
| Work-up | Separatory funnel | Reactor-based phase separation | Larger volumes require appropriate equipment for phase separation. |
| Purification | Lab-scale vacuum distillation | Industrial-scale fractional distillation | Use a packed column for better separation efficiency. |
Visualizations
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wcu.edu [wcu.edu]
- 4. faculty.fgcu.edu [faculty.fgcu.edu]
- 5. docs.gato.txst.edu [docs.gato.txst.edu]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Benzodioxole Reactions
Welcome to the Technical Support Center for Benzodioxole Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation in chemical reactions involving the benzodioxole moiety. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and functionalization of benzodioxole derivatives.
Synthesis of the Benzodioxole Ring from Catechol
Q1: I am attempting to synthesize 1,3-benzodioxole from catechol and a dihalomethane, but I am observing low yields and the formation of polymeric material. What are the likely causes and how can I improve my reaction?
A1: Low yields and polymerization in the synthesis of 1,3-benzodioxole from catechol are often due to suboptimal reaction conditions. Key factors to consider are the choice of base, solvent, and temperature, as well as the purity of your starting materials.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, their concentration and the reaction temperature must be carefully controlled to prevent side reactions. Consider using a milder base like potassium carbonate (K₂CO₃) if you are observing significant decomposition.
-
Solvent System: Polar aprotic solvents such as DMF or DMSO are typically effective. However, ensuring anhydrous conditions is crucial, as water can lead to unwanted side reactions.
-
Temperature Control: The reaction temperature should be carefully monitored. High temperatures can promote polymerization and decomposition of the starting materials and product. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
Purity of Reactants: Ensure your catechol and dihalomethane are of high purity. Impurities in the starting materials can lead to the formation of colored by-products and polymers.
Friedel-Crafts Acylation of 1,3-Benzodioxole
Q2: During the Friedel-Crafts acylation of 1,3-benzodioxole, I am observing significant charring and the formation of multiple by-products, including a potential catechol derivative. How can I avoid the decomposition of the methylenedioxy bridge?
A2: The methylenedioxy bridge of the benzodioxole ring is sensitive to strong Lewis acids and high temperatures, which can lead to cleavage of the acetal and formation of catechol derivatives.[1][2][3]
Troubleshooting Steps:
-
Choice of Lewis Acid: Traditional strong Lewis acids like aluminum chloride (AlCl₃) can be too harsh.[4] Consider using milder Lewis acids such as zinc chloride (ZnCl₂), or heterogeneous catalysts like Zn-Aquivion.[5] Polyphosphoric acid (PPA) is also a viable alternative that can serve as both a catalyst and a solvent, often leading to cleaner reactions.[4]
-
Reaction Temperature: Maintain a low to moderate reaction temperature. Overheating can significantly increase the rate of decomposition.
-
Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid, as excess can promote side reactions. In some cases, sub-stoichiometric amounts of a highly active catalyst can be effective, especially in continuous flow systems.[5]
Q3: My Friedel-Crafts acylation is producing a significant amount of a by-product with a mass corresponding to the di-acylated benzodioxole. How can I improve the selectivity for the mono-acylated product?
A3: The formation of di-acylated products is a common issue due to the electron-rich nature of the benzodioxole ring, which activates it for a second electrophilic substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric ratio of the acylating agent to the benzodioxole or a slight excess of the benzodioxole to favor mono-acylation.
-
Reverse Addition: Consider adding the benzodioxole solution slowly to the mixture of the acylating agent and Lewis acid. This can help to maintain a low concentration of the activated benzodioxole and reduce the likelihood of a second acylation.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent further reaction to the di-acylated product. Lowering the reaction temperature can also improve selectivity.
Suzuki-Miyaura Coupling of Bromo-benzodioxole Derivatives
Q4: I am performing a Suzuki-Miyaura coupling with a bromo-benzodioxole derivative and observing a significant amount of a homocoupling by-product of my boronic acid. What is causing this and how can I minimize it?
A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen and certain palladium species.[6]
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This is crucial to remove dissolved oxygen which can promote the homocoupling reaction.[6]
-
Palladium Catalyst: The choice of palladium precursor and ligands is important. Use a well-defined Pd(0) source or a precatalyst that is efficiently reduced in situ. The presence of Pd(II) species can contribute to homocoupling.
-
Base Selection: The choice of base can influence the rate of the desired cross-coupling versus the homocoupling. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base will depend on the specific substrates.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) and suppress homocoupling.[6]
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on product yield and by-product formation in key benzodioxole reactions.
Table 1: Effect of Lewis Acid on Friedel-Crafts Acylation of 1,3-Benzodioxole with Propionic Anhydride
| Lewis Acid | Conversion (%) | Selectivity for Acylated Product (%) | Reference |
| Zn-Aquivion | 59 | 34 | [5] |
| Zn-Aquivion (limited conversion) | 31 | 41 | [5] |
| AquivionSO₃H® (flow, 100 °C, 30 min) | 73 | 62 | [5][7] |
Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Solvent | Base | Catalyst | Yield (%) | Reference |
| Toluene | K₂CO₃ | Pd(PPh₃)₄ | 75 | [8] |
| Dioxane | K₂CO₃ | Pd(PPh₃)₄ | 85 | [8] |
| THF | K₂CO₃ | Pd(PPh₃)₄ | 80 | [8] |
| Dioxane | Cs₂CO₃ | Pd(dppf)Cl₂ | 92 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving benzodioxole.
Protocol 1: Synthesis of 1,3-Benzodioxole from Catechol (Williamson Ether Synthesis Approach)
Materials:
-
Catechol
-
Dichloromethane (or Dibromomethane)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add dichloromethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure 1,3-benzodioxole.
Protocol 2: Friedel-Crafts Acylation of 1,3-Benzodioxole using Polyphosphoric Acid (PPA)
Materials:
-
1,3-Benzodioxole
-
Propionic anhydride (or other acylating agent)
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add polyphosphoric acid (PPA) and heat to 60-70 °C with stirring.
-
To the heated PPA, add 1,3-benzodioxole (1.0 eq) followed by the dropwise addition of propionic anhydride (1.1 eq).
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole
Materials:
-
5-Bromo-1,3-benzodioxole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 5-bromo-1,3-benzodioxole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: By-product formation in benzodioxole synthesis.
Caption: Troubleshooting Friedel-Crafts acylation.
Caption: Minimizing homocoupling in Suzuki coupling.
References
- 1. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Validation & Comparative
A Comparative Analysis of 5-Cyclopropylbenzo[d]dioxole and Other Benzodioxole Derivatives for Researchers and Drug Development Professionals
Benzodioxole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The nature of the substituent at the 5-position of the benzodioxole ring has been shown to play a crucial role in modulating the pharmacological profile of these molecules.
Comparative Biological Activities of 5-Substituted Benzodioxoles
To understand the potential of 5-cyclopropylbenzo[d]dioxole, it is essential to examine the influence of various substituents at the 5-position on the biological activity of the benzodioxole core. The following table summarizes the reported biological activities of a selection of 5-substituted benzodioxole derivatives.
| Substituent at 5-position | Biological Activity | Key Findings |
| Various substituted aryl and heteroaryl groups | Anticonvulsant | A series of 5-substituted benzo[d][1][2]dioxole derivatives were synthesized and evaluated for their anticonvulsant activity. Compound 3c (substituent not specified in the abstract) showed a high protective index, comparable to reference antiepileptic drugs.[1] |
| Benzoyl and substituted benzoyl groups | COX Inhibition and Cytotoxicity | Benzodioxole derivatives with benzoyl moieties at the 5-position have been investigated as cyclooxygenase (COX) inhibitors. Some compounds exhibited better COX-2 selectivity compared to ketoprofen.[3] |
| tert-Butyl-dihydropyrazole derivatives | Antibacterial | Novel 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[4] |
| Amino acid moieties | Antibacterial and Antioxidant | Benzodioxole derivatives containing an amino acid moiety in the side chain at the 5-position have been synthesized and shown to possess both antibacterial and antioxidant properties.[5] |
| Peptidyl-like derivatives | Antitumor | Peptidyl-like derivatives incorporating the 1,3-benzodioxole system have been synthesized and evaluated for their antitumor activity, with some compounds showing micromolar IC50 values.[6] |
Structure-Activity Relationship (SAR) Insights
The available literature on 5-substituted benzodioxoles suggests several key SAR trends:
-
Lipophilicity and Steric Bulk: The nature of the substituent at the 5-position significantly influences the lipophilicity and steric bulk of the molecule. These properties are critical for receptor binding and cell membrane permeability, thereby affecting the overall biological activity. While no direct data for the cyclopropyl group was found, its relatively small, rigid, and lipophilic nature could offer a unique combination of properties compared to linear alkyl or bulky aryl groups.
-
Electronic Effects: The electronic properties of the 5-substituent can impact the electron density of the benzodioxole ring system, which may be important for interactions with biological targets.
-
Conformational Rigidity: The introduction of a cyclopropyl group at the 5-position would impart conformational rigidity to the side chain. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature for the evaluation of benzodioxole derivatives.
Anticonvulsant Activity Evaluation
A common method for assessing anticonvulsant activity is the maximal electroshock (MES) test in mice.
Protocol:
-
Animal Model: Male ICR mice (18-22 g) are typically used.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.
-
MES Induction: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive anticonvulsant effect.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated.[1]
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available kits.
Protocol:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).
-
Procedure: The test compounds are pre-incubated with the enzyme in a reaction buffer. Arachidonic acid is then added to initiate the reaction.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[3]
Antibacterial Activity Screening
The antibacterial potential of compounds is often screened using the agar diffusion test.
Protocol:
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used.
-
Culture Preparation: Bacterial cultures are grown to a specific turbidity.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.
-
Compound Application: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Endpoint: The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antibacterial activity.[4]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and logic involved in the evaluation of benzodioxole derivatives, the following diagrams are provided.
References
- 1. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of 5-Cyclopropylbenzo[d]dioxole Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of compounds structurally related to 5-cyclopropylbenzo[d]dioxole. Given the limited availability of specific analytical methods for 5-cyclopropylbenzo[d]dioxole, this document focuses on validated methods for safrole (5-allylbenzo[d]dioxole), a closely related analogue. The principles and techniques discussed herein can be readily adapted for the development and validation of analytical methods for 5-cyclopropylbenzo[d]dioxole.
The comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are widely used in the pharmaceutical industry for the identification and quantification of organic molecules. This guide presents a side-by-side comparison of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application, be it for purity assessment, stability testing, or impurity profiling.
Comparison of Analytical Methods for Safrole
The following tables summarize the quantitative performance data for validated HPLC-UV and GC-MS methods for the determination of safrole. These methods provide a benchmark for establishing analytical procedures for 5-cyclopropylbenzo[d]dioxole.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for Safrole Analysis
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.668 µg/mL[1][3] | 0.0057 µg/kg[2] |
| Limit of Quantification (LOQ) | 2.023 µg/mL[1][3] | 0.019 µg/kg[2] |
| Accuracy (Recovery) | 101.42%[1][3] | 99.26 - 104.85%[2] |
| Precision (CV%) | 0.838%[1][3] | < 15%[2] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Safrole
This method is suitable for the quantification of safrole in various matrices, including plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatograph (e.g., Dionex Ultimate 3000)[3][4]
-
UV-Vis Detector[4]
-
Reversed-phase C18 column (e.g., LiChroCART 250-4, LiChrospher 100 RP 18e, 5 µm, 250 mm x 4.6 mm)[1][4]
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (73:27 v/v)[3][4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (e.g., 28°C)[4]
-
Run Time: Approximately 15 minutes
Sample Preparation: Standard and sample solutions are prepared by dissolving the material in methanol to achieve a concentration within the linear range of the assay.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Safrole
This method offers high sensitivity and selectivity for the determination of safrole, particularly at trace levels in complex matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GC-MS QP-2010)[5]
-
Capillary Column (e.g., DB-17, 30 m x 0.25 mm x 0.25 µm)[5]
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a flow rate of 1.3 mL/min[5]
-
Injector Temperature: 250°C[5]
-
Oven Temperature Program: Initial temperature of 90°C, ramped to 214°C[5]
-
Ionization Mode: Electron Impact (EI)[6]
-
MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for safrole (m/z 162, 131, 104)[5]
Sample Preparation: Samples are typically extracted with a suitable organic solvent, such as hexane, and the extract is then directly injected into the GC-MS system.[5] Headspace solid-phase microextraction (HS-SPME) can also be employed for volatile analysis from solid matrices.[2]
Visualized Workflows and Pathways
The following diagrams illustrate a key metabolic pathway for benzo[d]dioxole compounds and a typical workflow for the identification and quantification of impurities in a pharmaceutical context.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Validation and Evaluation of Safrole Persistence in Cowpea Beans Using Headspace Solid-Phase Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS Determination of Safrole and Coumarin in Tobacco Essence [mat-test.com]
Structure-Activity Relationship of 5-Cyclopropylbenzo[d]dioxole Analogs: A Comparative Guide
The 5-cyclopropylbenzo[d]dioxole scaffold is a promising structural motif in the development of novel therapeutic agents and agrochemicals. The unique combination of the rigid, lipophilic cyclopropyl group at the 5-position of the versatile benzo[d]dioxole core imparts distinct physicochemical properties that can influence biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted benzo[d]dioxole analogs, with a focus on anticonvulsant and cyclooxygenase (COX) inhibitory activities, drawing from relevant studies on related compounds.
Comparative Analysis of Biological Activity
While a dedicated, comprehensive SAR study on a series of 5-cyclopropylbenzo[d]dioxole analogs is not extensively available in the public domain, analysis of related 5-substituted benzo[d]dioxole derivatives provides valuable insights into the role of the 5-substituent on biological activity.
Anticonvulsant Activity of 5-Substituted Benzo[d]dioxole Derivatives
A study focused on the design and synthesis of 5-substituted benzo[d][1][2]dioxole derivatives revealed potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3] The data from this study highlights the impact of the substituent at the 5-position on efficacy and neurotoxicity.
| Compound ID | 5-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3a | -CH₂-C(CH₃)₂-NH₂ | >300 | >300 | >300 | - |
| 3c | -CH₂-CH(Ph)-NH₂ | 9.8 | >300 | 229.4 | 23.4 |
| 3d | -CH₂-CH(4-ClPh)-NH₂ | 25.5 | >300 | 189.6 | 7.4 |
| 4c | -C(O)NH-CH(CH₃)₂ | >300 | 100 | >300 | - |
| 4d | -C(O)NH-Cyclopropyl | >300 | 300 | >300 | - |
| 4e | -C(O)NH-Ph | 100 | >300 | >300 | - |
| 4f | -C(O)NH-(4-FPh) | 30 | >300 | >300 | - |
Data synthesized from a study on 5-substituted benzo[d][1][2]dioxole derivatives.[3]
SAR Insights:
-
Aminoalkyl Substituents: The presence of an aminoalkyl group at the 5-position appears crucial for potent activity in the MES model. Compound 3c , with a 2-amino-1-phenylethyl substituent, demonstrated the highest potency with an ED₅₀ of 9.8 mg/kg and a favorable protective index of 23.4.[3]
-
Amide Substituents: The introduction of an amide linkage at the 5-position generally led to a decrease in MES activity but conferred some activity in the scPTZ model. Notably, compound 4d , featuring a cyclopropylamido group, showed protection in the scPTZ screen at 300 mg/kg.[3] This suggests that the cyclopropyl moiety can be a favorable substituent for modulating activity against different seizure types.
-
Lipophilicity and Steric Bulk: The nature of the substituent on the phenyl ring in the aminoalkyl series influenced potency, with the unsubstituted phenyl group (3c ) being more active than the 4-chloro-substituted analog (3d ). This indicates that both electronic effects and steric bulk at this position play a role in the interaction with the biological target.
Cyclooxygenase (COX) Inhibitory Activity of Benzodioxole Derivatives
Research on benzodioxole derivatives as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2) provides a basis for understanding the SAR of this scaffold, although these studies did not specifically investigate 5-cyclopropyl analogs. A series of benzodioxole acetate and acetic acid derivatives were synthesized and evaluated for their COX inhibitory and cytotoxic activities.[4]
| Compound ID | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
| 3b | Cl | 1.12 | 1.3 | 1.16 |
| 4d | Cl | 4.25 | 2.35 | 0.55 |
| 4f | I | 0.725 | 2.1 | 2.90 |
| Ketoprofen | - | 0.23 | 1.17 | 5.09 |
Data from a study on benzodioxole derivatives as COX inhibitors.[4]
SAR Insights:
-
Ester vs. Carboxylic Acid: The study revealed that in most cases, the methyl ester derivatives (e.g., 3b ) showed better activity against COX-1 than their corresponding carboxylic acid counterparts (e.g., 4d ).[4]
-
Halogen Substitution: The nature and position of the halogen substituent on the pendant phenyl ring significantly influenced both potency and selectivity. For instance, the iodo-substituted acetic acid derivative (4f ) was the most potent COX-1 inhibitor in its series.[4]
Experimental Protocols
Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives (Anticonvulsant Agents)
A general synthetic route to the 5-aminomethyl-benzo[d][1][2]dioxole derivatives involves the following key steps:
-
Friedel-Crafts Acylation: Reaction of 1,3-benzodioxole with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a carbonyl group at the 5-position.
-
Reductive Amination: The resulting ketone is then subjected to reductive amination with an appropriate amine or ammonia source in the presence of a reducing agent (e.g., NaBH₃CN) to yield the desired 5-aminoalkyl-benzo[d][1][2]dioxole.
This is a generalized protocol based on common synthetic strategies for such compounds.
In Vivo Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure. The test compounds are administered to mice, and after a specified time, an electrical stimulus is applied via corneal electrodes. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[3]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemical-induced seizure model. The test compound is administered to mice, followed by a subcutaneous injection of pentylenetetrazole, a convulsant agent. The ability of the compound to prevent or delay the onset of clonic seizures is observed.[3]
-
Rotarod Neurotoxicity Test: This test assesses motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they can remain on the rod is measured. A reduced performance time after drug administration indicates neurotoxicity.[3]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The COX inhibitory activity of the compounds can be determined using a commercially available COX inhibitor screening assay kit. This assay typically measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC₅₀ value for each compound is determined by testing a range of concentrations and calculating the concentration that causes 50% inhibition of the enzyme activity.[4]
Visualizations
Proposed Signaling Pathway for Antitumor Activity of Benzodioxole Analogs
While the primary focus of this guide is on anticonvulsant and COX inhibitory activities, some benzodioxole derivatives have also demonstrated antitumor effects. The diagram below illustrates a potential mechanism involving the induction of apoptosis.
Caption: Proposed apoptotic pathway induced by some benzodioxole analogs in cancer cells.
General Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting a structure-activity relationship study.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Benzodioxole Isomers: Safrole, Isosafrole, and Dihydrosafrole
A comprehensive review of the cytotoxic, enzyme-inhibiting, antioxidant, and anti-inflammatory properties of key benzodioxole isomers, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
Benzodioxole, a heterocyclic organic compound, serves as the structural core for a variety of naturally occurring and synthetic molecules with significant biological activities. Among these, the isomers safrole, isosafrole, and dihydrosafrole are of particular interest due to their presence in numerous plant species and their diverse pharmacological and toxicological profiles. This guide presents a comparative study of the biological activities of these three key benzodioxole isomers, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of safrole, isosafrole, and dihydrosafrole. It is important to note that comparative data for isosafrole and dihydrosafrole are limited in the scientific literature.
| Table 1: Comparative Cytotoxicity (IC50 values in µM) | ||
| Compound | HepG2 (Human Liver Cancer) | HeLa (Human Cervical Cancer) |
| Safrole-2',3'-oxide (a metabolite of Safrole) | 193.2 (48h exposure)[1] | Data not available |
| Isosafrole | Data not available | Data not available |
| Dihydrosafrole | Data not available | Data not available |
| Table 2: Comparative Cytochrome P450 Inhibition | ||||
| Compound | CYP1A2 (IC50 / Ki in µM) | CYP2A6 (IC50 / Ki in µM) | CYP2E1 (IC50 / Ki in µM) | CYP2D6 & CYP3A4 |
| Safrole | <20 / Competitive[2] | <20 / Non-competitive[2] | <20 / Non-competitive[2] | Inhibited with less potency[2] |
| Isosafrole | Interacts with CYPs[3] | Interacts with CYPs[3] | Data not available | Data not available |
| Dihydrosafrole | Data not available | Data not available | Data not available | Data not available |
| Table 3: Comparative Antioxidant Activity (DPPH Assay) | |
| Compound | Antioxidant Capacity (%AA at 75µM) |
| Safrole | Data available, but specific %AA not provided in the search results.[4] |
| Isosafrole | Data not available |
| Dihydrosafrole | Data not available |
| Table 4: Comparative Anti-inflammatory Activity (COX Inhibition) | ||
| Compound | COX-1 Inhibition | COX-2 Inhibition |
| Safrole | Data not available | Data not available |
| Isosafrole | Data not available | Data not available |
| Dihydrosafrole | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines like HepG2 and HeLa.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzodioxole isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound and fitting the data to a dose-response curve.
Cytochrome P450 Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory effect of benzodioxole isomers on specific CYP450 enzymes using human liver microsomes or recombinant CYP enzymes.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (or recombinant CYP enzyme), a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2), and the benzodioxole isomer at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the reaction by adding a NADPH-generating system.
-
Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration. The inhibition constant (Ki) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of the benzodioxole isomers.
-
Sample Preparation: Prepare different concentrations of the benzodioxole isomers in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes. Include a control with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity Assay (COX Inhibition Assay)
This protocol determines the ability of benzodioxole isomers to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Inhibitor Preparation: Prepare various concentrations of the benzodioxole isomers.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound. Pre-incubate for a short period.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction at 37°C for a defined time.
-
Detection: The production of prostaglandin H2 (PGH2), the primary product of COX, can be measured using various methods, such as an ELISA-based assay for a downstream prostaglandin (e.g., PGE2) or by monitoring oxygen consumption.
-
Data Analysis: Calculate the percent inhibition of COX activity at each inhibitor concentration and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways affected by safrole. The specific pathways for isosafrole and dihydrosafrole are not well-elucidated in the available literature.
Safrole-Induced Apoptosis: Intrinsic and Extrinsic Pathways
Safrole has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.
Safrole and the NF-κB Signaling Pathway
Safrole has been demonstrated to induce pro-inflammatory responses in macrophages through the activation of the NF-κB signaling pathway, which is upstream of the MAPK family phosphorylation.[5]
Conclusion
This comparative guide highlights the significant biological activities of benzodioxole isomers, with a particular focus on safrole due to the greater availability of research data. The provided data tables and experimental protocols offer a valuable resource for researchers investigating the pharmacological and toxicological properties of these compounds. The visualized signaling pathways for safrole-induced apoptosis and NF-κB activation provide a foundation for understanding its molecular mechanisms of action. Further research is warranted to elucidate the comparative biological activities and underlying mechanisms of isosafrole and dihydrosafrole to enable a more complete and direct comparison with safrole.
References
- 1. Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safrole-induced expression of proinflammatory responses is associated with phosphorylation of mitogen-activated protein kinase family and the nuclear factor-κB/inhibitor of κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Hypothesized Mechanism of Action for 5-cyclopropylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cyclopropylbenzo[d]dioxole is a novel small molecule whose mechanism of action has not been extensively characterized. Its chemical structure, featuring a benzodioxole core and a cyclopropyl substituent, suggests potential biological activities based on the known pharmacology of related compounds. The benzodioxole moiety is present in numerous bioactive molecules, including anticancer and anti-inflammatory agents, while the cyclopropyl group is a key feature in various approved drugs, known to enhance metabolic stability and target binding affinity.[1][2][3][4] This guide provides a comparative analysis of the hypothesized mechanisms of action for 5-cyclopropylbenzo[d]dioxole against established alternatives, supported by experimental data from structurally analogous compounds.
Hypothesized Mechanisms of Action for 5-cyclopropylbenzo[d]dioxole
Based on the biological activities of its core structures, two primary mechanisms of action are hypothesized for 5-cyclopropylbenzo[d]dioxole:
-
Anticancer Activity: The presence of both the benzodioxole and cyclopropyl groups in known antineoplastic agents suggests a potential role in cancer therapy.[2][5][6] Specifically, interference with tubulin polymerization is a possible mechanism, similar to cyclopropyl-containing epothilones.[5]
-
Anti-inflammatory Activity: Several benzodioxole derivatives are known to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[7]
This guide will explore these hypothesized mechanisms in comparison to compounds with established activities in these areas.
Comparative Data on Biological Activity
The following table summarizes the biological activity of compounds structurally related to 5-cyclopropylbenzo[d]dioxole, providing a basis for hypothesizing its potential efficacy.
| Compound/Alternative | Target/Assay | IC50/EC50 | Cell Line/Enzyme | Reference |
| Hypothesized: 5-cyclopropylbenzo[d]dioxole | Tubulin Polymerization | - | - | - |
| C12,13-cyclopropylepothilone A | Tubulin Polymerization | Not Specified | Human Tumor Cells | [5] |
| Hypothesized: 5-cyclopropylbenzo[d]dioxole | COX-1 / COX-2 Inhibition | - | - | - |
| Benzodioxole Derivative (4a) | COX-1 / COX-2 Inhibition | COX-1/COX-2 Ratio: 0.85 | Ovine COX-1/COX-2 | [7] |
| Benzodioxole Derivative (4b) | COX-1 Inhibition | 0.363 µM | Ovine COX-1 | [7] |
| Benzodioxole Derivative (2a) | Cytotoxicity | Not Specified | Hep3B | [6] |
Experimental Protocols
To validate the hypothesized mechanisms of action for 5-cyclopropylbenzo[d]dioxole, the following experimental protocols, based on methodologies used for related compounds, are recommended.
Tubulin Polymerization Inhibition Assay
This assay is designed to determine if a compound interferes with the polymerization of tubulin into microtubules.
Methodology:
-
Preparation: Purified tubulin is prepared from bovine brain. The test compound (e.g., 5-cyclopropylbenzo[d]dioxole) and a positive control (e.g., C12,13-cyclopropylepothilone A) are dissolved in an appropriate solvent.
-
Polymerization Reaction: The reaction mixture contains tubulin, GTP (guanosine triphosphate), and a polymerization buffer. The test compound or control is added to the mixture.
-
Measurement: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. Inhibition is determined by comparing the rate of polymerization in the presence of the test compound to that of a vehicle control.
-
Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay mixture contains the COX enzyme, arachidonic acid (the substrate), and a colorimetric substrate.
-
Inhibition Measurement: The test compound (e.g., 5-cyclopropylbenzo[d]dioxole) and a reference compound (e.g., ketoprofen) are pre-incubated with the enzyme before the addition of arachidonic acid. The reaction is monitored by measuring the absorbance of the oxidized colorimetric substrate.
-
Data Analysis: The IC50 values for COX-1 and COX-2 are determined, and the COX-1/COX-2 selectivity ratio is calculated.[7]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Caco-2, Hep3B) are cultured in appropriate media.[2][6]
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondria will reduce MTT to formazan, which has a purple color.
-
Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized anticancer mechanism via tubulin inhibition.
Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.
Caption: Workflow for testing the hypothesized mechanisms.
Conclusion and Future Directions
While the precise mechanism of action for 5-cyclopropylbenzo[d]dioxole remains to be elucidated, its structural components provide a strong basis for hypothesizing its potential as an anticancer or anti-inflammatory agent. The comparative data from related benzodioxole and cyclopropyl-containing compounds offer valuable benchmarks for future investigations. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses. Further research, including in vivo studies and detailed structure-activity relationship analyses, will be crucial in fully characterizing the pharmacological profile of this novel compound and determining its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]
Performance Benchmarks of 5-Substituted Benzo[d]dioxole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the performance of 5-substituted benzo[d]dioxole derivatives, focusing on their anticonvulsant and antibacterial properties. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this chemical scaffold for therapeutic applications. Due to a lack of specific published data on 5-cyclopropylbenzo[d]dioxole derivatives, this guide focuses on other 5-substituted analogues to provide a relevant performance benchmark.
Data Presentation
The following tables summarize the quantitative performance data for various 5-substituted benzo[d]dioxole derivatives based on published experimental findings.
Table 1: Anticonvulsant Activity of 5-Substituted Benzo[d]dioxole Derivatives
| Compound ID | Substitution at 5-position | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| 3c | -(CH2)2-N-phthalimide | MES | 9.8 | 229.4 | 23.4 |
| 3a | -CH2-N-phthalimide | MES | >300 | - | - |
| 3d | -(CH2)3-N-phthalimide | MES | >300 | - | - |
| 4c | -(CH2)2-NH-succinimide | scPTZ | >300 | - | - |
| 4d | -(CH2)3-NH-succinimide | scPTZ | >300 | - | - |
Data sourced from a study on 5-substituted benzo[d][1][2]dioxole derivatives as potent anticonvulsant agents.[1]
Table 2: Antibacterial Activity of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole Derivatives
| Compound ID | Substitution at 1-position | Target Bacterium | MIC (nM) |
| 4e | -C(O)-pyrrolidine | Sarcina sp. | 90 |
| 4e | -C(O)-pyrrolidine | Staphylococcus aureus | 110 |
| 6c | -C(O)CH2-piperidine-4-ol | Sarcina sp. | 80 |
| 4a | -C(O)-morpholine | Sarcina sp. | 110 |
| 6e | -C(O)CH2-pyrrolidine | Sarcina sp. | 110 |
Data sourced from a study on the antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticonvulsant and Neurotoxicity Assays
1. Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Apparatus: A rodent shocker delivering a 60 Hz alternating current (typically 50 mA in mice) for a short duration (e.g., 0.2 seconds) via corneal or ear-clip electrodes.
-
Procedure:
-
Test compounds are administered to mice, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect, a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.
-
An electrical stimulus is delivered through the electrodes.
-
The mice are observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of the hindlimbs.
-
Abolition of the hindlimb tonic extensor component is considered protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated from dose-response data.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence and myoclonic seizures and evaluates a compound's ability to raise the seizure threshold.
-
Materials: Pentylenetetrazole (PTZ) solution for subcutaneous injection.
-
Procedure:
-
Test compounds are administered to mice.
-
At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.
-
Animals are placed in individual observation cages.
-
The mice are observed for a period of 30 minutes for the presence or absence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.
-
The absence of such seizures is recorded as protection.
-
The ED50 is determined from the dose-response relationship.
-
3. Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance to identify potential neurological deficits or sedative effects of a compound.
-
Apparatus: A rotating rod (rotarod) apparatus, typically with adjustable speed.
-
Procedure:
-
Mice are trained to stay on the rotating rod at a constant or accelerating speed.
-
After administration of the test compound, each mouse is placed back on the rotarod.
-
The time the animal remains on the rod before falling is recorded (latency to fall).
-
A significant decrease in performance compared to vehicle-treated controls indicates neurotoxicity.
-
The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is determined.
-
Antibacterial Assay
1. Agar Well Diffusion Method
This method is used to screen for the antibacterial activity of chemical compounds.
-
Materials: Muller-Hinton agar plates, bacterial cultures, sterile cork borer or pipette tips, and a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Procedure:
-
A standardized inoculum of the test bacteria is uniformly spread over the surface of an agar plate to create a bacterial lawn.
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A defined volume of the test compound solution is added to each well.
-
A positive control (a known antibiotic) and a negative control (the solvent) are also included on the plate.
-
The plates are incubated at 37°C for 24 hours.
-
Antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of action for the anticonvulsant and antibacterial activities of benzo[d]dioxole derivatives.
Caption: Proposed anticonvulsant mechanism of 5-substituted benzo[d]dioxole derivatives.
Caption: Proposed antibacterial mechanism via inhibition of the FabH enzyme.
References
Comparative Analysis of Synthetic Routes to 5-Cyclopropylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 5-cyclopropylbenzo[d]dioxole, a valuable building block in medicinal chemistry and drug discovery. The analysis focuses on reaction efficiency, accessibility of starting materials, and the scalability of each approach. Experimental data, where available in the literature, is presented to support the comparison.
Introduction
5-Cyclopropylbenzo[d]dioxole is a key intermediate in the synthesis of various biologically active molecules. The cyclopropyl moiety is a desirable feature in drug candidates as it can enhance metabolic stability, improve potency, and modulate physicochemical properties. This guide explores three primary synthetic strategies starting from commercially available precursors: safrole, piperonal, and 3,4-dihydroxybenzaldehyde.
Synthetic Routes: A Comparative Overview
The synthesis of 5-cyclopropylbenzo[d]dioxole can be approached from several key starting materials. Below is a summary of the most plausible routes, with a detailed analysis following.
| Route | Starting Material | Key Reactions | Advantages | Disadvantages | Overall Feasibility |
| 1 | Safrole | Simmons-Smith Cyclopropanation | Direct, one-step conversion of the allyl group. | Availability of safrole may be regulated. Potential for side reactions. | High, provided safrole is accessible. |
| 2 | Piperonal | Wittig Reaction, Cyclopropanation | Readily available and inexpensive starting material. Well-established reactions. | Two-step process. Wittig reaction may produce a mixture of E/Z isomers requiring separation or specific conditions for stereoselectivity. | High, with controllable stereochemistry in the Wittig step being a key consideration. |
| 3 | 3,4-Dihydroxybenzaldehyde | Methylenation, Wittig Reaction, Cyclopropanation | Abundant and cost-effective starting material. | Multi-step synthesis, potentially leading to lower overall yield. Requires protection of the hydroxyl groups. | Moderate, due to the increased number of synthetic steps. |
Route 1: Cyclopropanation of Safrole
This is the most direct approach, utilizing the naturally occurring compound safrole, which possesses the complete benzo[d]dioxole core and a terminal alkene ready for cyclopropanation.
Signaling Pathway Diagram
Caption: Route 1: Direct cyclopropanation of safrole.
Experimental Protocol: Simmons-Smith Cyclopropanation
A general procedure for the Simmons-Smith reaction is as follows.[1][2]
-
Preparation of the Zinc-Copper Couple: Zinc dust is activated by treatment with a copper sulfate solution to generate the zinc-copper couple.
-
Reaction Setup: A solution of safrole in a suitable solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: The activated zinc-copper couple is added to the flask, followed by the dropwise addition of diiodomethane. The reaction is typically stirred at room temperature or with gentle heating.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 5-cyclopropylbenzo[d]dioxole.
Note: The Furukawa modification, using diethylzinc (Et₂Zn) in place of the zinc-copper couple, can offer improved reactivity and reproducibility.[2]
Performance Data
While a specific literature report detailing the yield for the cyclopropanation of safrole to 5-cyclopropylbenzo[d]dioxole was not identified, Simmons-Smith reactions on similar terminal alkenes typically proceed in good to excellent yields, ranging from 60% to over 90%.[1]
Route 2: From Piperonal via Olefination and Cyclopropanation
This route begins with the readily available and inexpensive piperonal (3,4-methylenedioxybenzaldehyde). The key steps involve the introduction of a vinyl group, followed by cyclopropanation.
Experimental Workflow Diagram
Caption: Route 2: Synthesis from piperonal.
Experimental Protocols
Step 1: Wittig Reaction to form 5-Vinylbenzo[d]dioxole
A standard Wittig reaction can be employed to convert the aldehyde functionality of piperonal into a vinyl group.
-
Ylide Generation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF or DMSO to generate the corresponding ylide.
-
Reaction with Aldehyde: A solution of piperonal in the same solvent is added to the ylide solution at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The by-product, triphenylphosphine oxide, can be challenging to remove completely and may require careful column chromatography or alternative purification techniques.
Step 2: Cyclopropanation of 5-Vinylbenzo[d]dioxole
The resulting 5-vinylbenzo[d]dioxole can then be cyclopropanated using the Simmons-Smith protocol as described in Route 1.
Performance Data
The Wittig reaction is a high-yielding transformation, often exceeding 80-90% yield. The subsequent Simmons-Smith cyclopropanation would also be expected to proceed in good yield. The overall yield for this two-step process would likely be in the range of 50-80%.
Route 3: From 3,4-Dihydroxybenzaldehyde
This route represents a more convergent but longer synthesis, starting from the basic catechol structure.
Logical Relationship Diagram
Caption: Route 3: Multi-step synthesis from 3,4-dihydroxybenzaldehyde.
Experimental Protocols
Step 1: Methylenation to form Piperonal
The two hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected as a methylenedioxy group.
-
Reaction Setup: 3,4-Dihydroxybenzaldehyde is dissolved in a suitable solvent such as DMF or acetone.
-
Reagent Addition: A base, such as potassium carbonate or cesium carbonate, is added, followed by a methylene dihalide (e.g., dibromomethane or dichloromethane).
-
Reaction and Work-up: The mixture is heated to drive the reaction to completion. After cooling, the mixture is filtered, and the solvent is removed. The crude product is then purified, typically by recrystallization or column chromatography, to yield piperonal.
Steps 2 & 3: Wittig Reaction and Cyclopropanation
The resulting piperonal is then converted to 5-cyclopropylbenzo[d]dioxole following the same procedures outlined in Route 2.
Performance Data
The methylenation step typically proceeds in good to high yields (70-95%). Combined with the subsequent two steps, the overall yield for this three-step sequence would be lower than the other routes, likely in the range of 40-70%.
Conclusion
The choice of the optimal synthetic route to 5-cyclopropylbenzo[d]dioxole will depend on the specific needs and constraints of the researcher.
-
Route 1 (from Safrole): This is the most efficient route in terms of step economy. However, the availability and regulation of safrole may be a significant consideration.
-
Route 2 (from Piperonal): This route offers a balance of efficiency and accessibility of the starting material. The Wittig reaction is a reliable transformation, making this a highly feasible and scalable option.
-
Route 3 (from 3,4-Dihydroxybenzaldehyde): While starting from a very simple and inexpensive precursor, the increased number of steps makes it the least efficient in terms of overall yield and labor. This route may be considered if piperonal is unavailable or if structural analogues with different substituents on the aromatic ring are desired starting from substituted catechols.
For most laboratory and process chemistry applications, Route 2, starting from piperonal, is likely the most practical and recommended approach due to the ready availability of the starting material and the well-established nature of the required chemical transformations. Further optimization of the Wittig and Simmons-Smith reaction conditions would be necessary to maximize the overall yield and purity of the final product. Spectroscopic data for the final product, 5-cyclopropyl-1,3-benzodioxole, can be found in the NIST WebBook under the name 1,3-Benzodioxole, 5-propyl-, although this name is for the propyl and not cyclopropyl derivative, indicating a need for careful characterization of the synthesized compound.[3]
References
A Comparative Analysis of Benzodioxole Derivatives: Bridging the Gap Between In Vitro and In Vivo Efficacy
For researchers, scientists, and professionals in drug development, understanding the correlation between in vitro assays and in vivo outcomes is paramount. This guide provides a comparative overview of the biological activity of novel benzodioxole derivatives, focusing on their potential as antidiabetic agents. We will delve into their in vitro enzyme inhibition and cytotoxicity profiles and contrast these findings with their in vivo effects in a preclinical animal model.
This analysis is centered on a series of benzodioxole carboxamide derivatives that have been synthesized and evaluated for their potential to manage diabetes. The primary in vitro target is the α-amylase enzyme, a key player in carbohydrate digestion. The in vivo assessment was conducted in a streptozotocin-induced diabetic mouse model to determine the real-world applicability of the in vitro findings.
Quantitative Data Summary: In Vitro vs. In Vivo Activity
The following table summarizes the key quantitative data from the studies on selected benzodioxole derivatives.
| Compound ID | In Vitro α-Amylase Inhibition (IC50, µM) | In Vitro Cytotoxicity (Hek293t normal cells, IC50, µM) | In Vivo Blood Glucose Reduction (mg/dL) |
| IIa | 0.85 | > 150 | Not Reported |
| IIc | 0.68 | > 150 | 78.4 (from 252.2 to 173.8) |
| IId | Not Reported for α-amylase | 26-65 (against four cancer cell lines) | Not Reported |
From the Bench to the Organism: An Overview of the Experimental Workflow
The journey of evaluating these benzodioxole derivatives began with their synthesis and characterization, followed by a series of in vitro assays to determine their biological activity and safety profile. Promising candidates were then advanced to in vivo studies to assess their efficacy in a living organism.
Caption: Experimental workflow for the evaluation of benzodioxole derivatives.
In Vitro vs. In Vivo Correlation: A Closer Look
The in vitro screening identified compounds IIa and IIc as potent inhibitors of α-amylase, with IC50 values of 0.85 µM and 0.68 µM, respectively[1][2][3]. Importantly, these compounds exhibited low cytotoxicity against normal human embryonic kidney (Hek293t) cells, with IC50 values greater than 150 µM, indicating a favorable preliminary safety profile[1][2][3].
Based on its potent in vitro activity and safety, compound IIc was selected for in vivo evaluation. In streptozotocin-induced diabetic mice, the administration of compound IIc over five doses resulted in a significant reduction in blood glucose levels, from an average of 252.2 mg/dL to 173.8 mg/dL[1][2][3]. This demonstrates a positive correlation between the in vitro α-amylase inhibition and the in vivo antihyperglycemic effect. The proposed mechanism involves the inhibition of α-amylase in the digestive tract, leading to a delayed and reduced breakdown of complex carbohydrates into absorbable simple sugars.
Proposed Signaling Pathway for Antihyperglycemic Effect
The therapeutic effect of compound IIc is hypothesized to stem from its direct inhibition of α-amylase, a key enzyme in the digestive system responsible for breaking down starch into smaller sugars. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is reduced, thereby mitigating post-meal blood sugar spikes.
Caption: Proposed mechanism of action for the antihyperglycemic effect of Compound IIc.
Experimental Protocols
In Vitro α-Amylase Inhibition Assay
The inhibitory activity of the synthesized benzodioxole derivatives against α-amylase was determined using a standard chromogenic assay. A solution of the enzyme was pre-incubated with various concentrations of the test compounds. The enzymatic reaction was initiated by the addition of a starch solution as the substrate. The reaction was allowed to proceed for a specified time at a controlled temperature and pH. The reaction was then stopped, and the amount of product (maltose) formed was quantified by measuring the absorbance at a specific wavelength after reacting with a colorimetric reagent. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curve.
In Vitro Cytotoxicity Assay (MTS Assay)
The cytotoxicity of the benzodioxole derivatives was evaluated against human embryonic kidney (Hek293t) cells and various cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay[1][2][3]. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTS reagent was added to each well. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan was measured at a specific wavelength, which is directly proportional to the number of living cells. The CC50 (half-maximal cytotoxic concentration) or IC50 (half-maximal inhibitory concentration) values were determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Antidiabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model
Diabetes was induced in mice by a single intraperitoneal injection of streptozotocin. Animals with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) were considered diabetic and were included in the study. The diabetic mice were then divided into different groups, including a control group receiving the vehicle and treatment groups receiving different doses of the test compound (e.g., compound IIc ) orally or via another appropriate route of administration. Blood glucose levels were monitored at regular intervals throughout the study period from blood samples collected from the tail vein using a glucometer. The efficacy of the compound was determined by comparing the reduction in blood glucose levels in the treated groups with that of the control group. At the end of the study, other relevant parameters such as body weight and organ function could also be assessed.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | AVESİS [avesis.gazi.edu.tr]
Assessing the Novelty of 5-Cyclopropylbenzo[d]dioxole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-cyclopropylbenzo[d]dioxole derivatives, assessing their potential novelty in the landscape of biologically active molecules. By examining existing literature on related compounds and outlining key experimental protocols, this document serves as a resource for researchers interested in exploring this chemical space.
Introduction to Benzo[d]dioxoles
The benzo[d]dioxole scaffold is a recurring motif in a variety of biologically active compounds, both natural and synthetic. This moiety is present in molecules with a wide range of therapeutic applications, including anticonvulsant, antifungal, anticancer, and antidiabetic properties. The substitution at the 5-position of the benzodioxole ring has been a key area of investigation for modulating pharmacological activity. This guide focuses on the potential novelty introduced by a cyclopropyl group at this position.
Comparative Landscape of 5-Substituted Benzo[d]dioxole Derivatives
To establish a baseline for novelty, it is essential to compare the potential attributes of 5-cyclopropylbenzo[d]dioxole derivatives with known analogues. The following table summarizes the reported biological activities of various 5-substituted benzo[d]dioxoles.
Table 1: Biological Activities of Selected 5-Substituted Benzo[d]dioxole Derivatives
| 5-Substituent | Biological Activity | Reported IC50/ED50 Values | Reference(s) |
| Various amides and hydrazones | Anticonvulsant | ED50 (MES test): 9.8 mg/kg for the most active compound.[1] | [1] |
| Nitropropenyl | Antifungal (Candida albicans) | MIC: 0.148 µmol/mL for potent derivatives.[2][3] | [2][3] |
| Imidazole hybrids | Antifungal | MIC (Candida albicans): 0.148 µmol/mL for trifluoromethylphenyl-bearing compounds.[2] | [2] |
| Thiosemicarbazones | Cytotoxicity (A549 & C6 cells) | IC50: 10.67 µM (A549) and 4.33 µM (C6) for the most effective agent.[4] | [4] |
| Carboxamides | α-Amylase Inhibition | IC50: 0.68 µM for the most potent derivative.[5] | [5] |
| Anilinoquinazolines | EGFR & Abl Kinase Inhibition | Low nanomolar IC50 values. | [6] |
Physicochemical Properties of Analogous Compounds
Table 2: Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (calculated) |
| 1,3-Benzodioxole-5-carboxylic acid | C₈H₆O₄ | 166.13 | 0.4 |
| 5-Propyl-1,3-benzodioxole | C₁₀H₁₂O₂ | 164.21 | Not Available |
| Piperonal | C₈H₆O₃ | 150.13 | Not Available |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Synthesis of 5-Substituted Benzo[d]dioxole Derivatives from Piperonal
A common starting material for the synthesis of 5-substituted benzo[d]dioxoles is piperonal (3,4-methylenedioxybenzaldehyde)[7][8]. A general synthetic pathway to introduce a cyclopropyl group could involve a Wittig-type reaction or a cyclopropanation reaction of an appropriate intermediate derived from piperonal.
dot
Caption: General synthetic approach to 5-cyclopropylbenzo[d]dioxole.
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Test This model is used to identify compounds that prevent the spread of seizures.
-
Apparatus: A rodent shocker delivering a constant current.
-
Procedure:
-
Administer the test compound to mice at various doses.
-
After a predetermined time, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The dose that protects 50% of the animals from the seizure is determined as the ED50.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test This test identifies compounds that can raise the seizure threshold.
-
Procedure:
-
Administer the test compound to mice.
-
After a set time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of clonic seizures for a period of 30 minutes.
-
The dose of the test compound that prevents seizures in 50% of the animals is the ED50.
-
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI-1640), and the test compound.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in the microtiter plate wells.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.
-
Enzyme Inhibition Assays
1. EGFR Tyrosine Kinase Inhibition Assay This assay determines the ability of a compound to inhibit the phosphorylation activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Method: Utilize a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Incubate the recombinant EGFR enzyme with the test compound at various concentrations.
-
Initiate the kinase reaction by adding a suitable substrate and ATP.
-
After incubation, measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
dot
Caption: Workflow for EGFR tyrosine kinase inhibition assay.
2. α-Amylase Inhibition Assay This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
-
Procedure:
-
Pre-incubate the test compound with a solution of α-amylase.
-
Add a starch solution to initiate the enzymatic reaction.
-
After incubation, stop the reaction and measure the amount of reducing sugars produced (e.g., using the dinitrosalicylic acid method).
-
The IC50 value is the concentration of the compound that inhibits 50% of the α-amylase activity.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of the test compound.
-
After an incubation period (e.g., 24-72 hours), add MTT solution to each well.
-
Incubate for a few hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration that reduces cell viability by 50%, is then calculated.
-
Assessment of Novelty and Future Directions
The true novelty of 5-cyclopropylbenzo[d]dioxole derivatives will be determined by their unique biological activity profile and physicochemical properties when compared to existing 5-substituted analogues. The cyclopropyl group, being a small, rigid, and lipophilic moiety, can significantly alter the conformation and electronic properties of the molecule, potentially leading to novel interactions with biological targets.
dot
Caption: Rationale for the potential novelty of 5-cyclopropylbenzo[d]dioxoles.
To fully assess the novelty, the following steps are recommended:
-
Synthesis: Develop a robust synthetic route to 5-cyclopropylbenzo[d]dioxole and its derivatives.
-
Characterization: Thoroughly characterize the synthesized compounds using modern analytical techniques (NMR, MS, etc.).
-
In Vitro Screening: Screen the compounds against a panel of relevant biological targets using the protocols outlined in this guide.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of related analogues to establish clear SAR.
-
Physicochemical Profiling: Experimentally determine key physicochemical properties.
By systematically following this approach, researchers can effectively evaluate the novelty and therapeutic potential of 5-cyclopropylbenzo[d]dioxole derivatives.
References
- 1. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Piperonal [designer-drug.com]
- 8. Piperonal - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-cyclopropylbenzo[d]dioxole
Essential Guide to the Proper Disposal of 5-cyclopropylbenzo[d][1][2]dioxole
Immediate Safety and Hazard Information
Based on data for analogous compounds, 5-cyclopropylbenzo[d][1][2]dioxole should be treated as a flammable liquid and a potential irritant. Personnel handling this chemical should wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Hazard Data for Structurally Similar Compounds:
| Property | 1,3-Benzodioxole | General Flammable Liquid (Example: Ethanol) |
| Flash Point | 61 °C (142 °F)[3] | 13 °C (55 °F) |
| Boiling Point | 172-173 °C (342-343 °F)[3] | 78.37 °C (173.07 °F) |
| Toxicity | Harmful if swallowed or inhaled.[3] | Toxic by ingestion in large quantities. |
| Primary Hazards | Flammable liquid and vapor, skin/eye irritant. | Highly flammable liquid and vapor. |
Step-by-Step Disposal Protocol
The proper disposal of 5-cyclopropylbenzo[d][1][2]dioxole involves a systematic process of segregation, containment, labeling, and transfer to a licensed hazardous waste facility.
Experimental Protocol for Waste Collection and Packaging:
-
Segregation:
-
Container Selection:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Attach a hazardous waste label to the container immediately upon adding the first drop of waste.
-
The label must include:
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition, such as heat, sparks, or open flames.
-
Keep the container sealed at all times, except when adding waste.
-
-
Disposal Request and Transfer:
-
Once the container is full or has been in accumulation for the maximum allowed time (per institutional and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Complete all necessary waste disposal forms accurately and completely.
-
Operational and Logistical Plans
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate vicinity.
-
Containment: Use an appropriate absorbent material, such as a chemical spill pillow or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste bag or container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.
-
Ignition Sources: If possible and safe, turn off any potential ignition sources in the area.[5]
-
Emergency Contact: Contact your institution's EHS or emergency response team immediately.
-
Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and the location.
Logical Relationship for Waste Disposal Decision Making
Caption: Decision workflow for the disposal of 5-cyclopropylbenzo[d][1][2]dioxole.
Experimental Workflow for Spill Response
Caption: Workflow for responding to a chemical spill of 5-cyclopropylbenzo[d][1][2]dioxole.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Personal protective equipment for handling 5-cyclopropylbenzo[d][1,3]dioxole
Essential Safety and Operational Guide for 5-cyclopropylbenzo[d][1][2]dioxole
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-cyclopropylbenzo[d][1][2]dioxole. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect from splashes and potential fire hazards. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
| Respiratory | Fume Hood | All handling of 5-cyclopropylbenzo[d][1][2]dioxole should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan for Handling
Experimental Protocol: Safe Handling of 5-cyclopropylbenzo[d][1][2]dioxole
-
Preparation:
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent.
-
Properly segregate and label all waste generated during the experiment.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of 5-cyclopropylbenzo[d][1][2]dioxole and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Use containers made of a material compatible with aromatic ethers.
-
Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[1]
-
The recommended disposal method is controlled incineration with flue gas scrubbing.[1]
-
Under no circumstances should 5-cyclopropylbenzo[d][1][2]dioxole be disposed of down the drain or in regular trash.[1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
